Cedrin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
6040-62-6 |
|---|---|
Molecular Formula |
C15H18O6 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
4,5-dihydroxy-9-methoxy-3,5a-dimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O6/c1-6-8-10(17)13(18)15(2)5-4-7(16)11(20-3)9(15)12(8)21-14(6)19/h4-6,8,10,12-13,17-18H,1-3H3 |
InChI Key |
NMBLGAVLJLFABK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Neuroprotective Properties of Cedrin, Cedrol, and Cethrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective properties of three distinct compounds: Cedrin, a natural compound from Cedrus deodara; Cedrol (B397079), a sesquiterpene alcohol found in conifers; and Cethrin®, a therapeutic protein. While their names are similar, their mechanisms of action and therapeutic targets differ significantly. This document synthesizes preclinical and clinical data, detailing experimental methodologies and known signaling pathways to inform future research and drug development efforts.
This compound: A Potential Therapeutic for Alzheimer's Disease
This compound, a compound isolated from the Himalayan cedar (Cedrus deodara), has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease. The primary focus of research has been on its ability to counteract the neurotoxicity induced by amyloid-beta (Aβ) peptides.
Mechanism of Action
This compound's neuroprotective effects are primarily attributed to its antioxidant and anti-apoptotic properties. It has been shown to mitigate Aβ₁₋₄₂-induced cellular damage by reducing oxidative stress and inhibiting programmed cell death pathways.
Preclinical Data
Studies utilizing PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have been instrumental in elucidating the neuroprotective potential of this compound.
Table 1: Summary of Quantitative Data on the Neuroprotective Effects of this compound
| Parameter | Model System | Treatment | Result | Reference |
| Cell Viability | Aβ₁₋₄₂-injured PC12 cells | This compound | Increased cell viability | [1][2] |
| Reactive Oxygen Species (ROS) | Aβ₁₋₄₂-injured PC12 cells | This compound | Reduced ROS overproduction | [1][2] |
| Superoxide Dismutase (SOD) Activity | Aβ₁₋₄₂-injured PC12 cells | This compound | Increased SOD activity | [1][2] |
| Malondialdehyde (MDA) Content | Aβ₁₋₄₂-injured PC12 cells | This compound | Decreased MDA content | [1][2] |
| Mitochondrial Membrane Potential | Aβ₁₋₄₂-injured PC12 cells | This compound | Ameliorated loss of mitochondrial membrane potential | [1] |
| Caspase-3 Activity | Aβ₁₋₄₂-injured PC12 cells | This compound | Inhibited elevated caspase-3 activity | [1] |
| Bax Expression | Aβ₁₋₄₂-injured PC12 cells | This compound | Suppressed Bax expression | [1] |
| Bcl-2 Activity | Aβ₁₋₄₂-injured PC12 cells | This compound | Upregulated Bcl-2 activity | [1] |
Experimental Protocols
1.3.1. Cell Culture and Treatment
-
Cell Line: PC12 cells.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Neurotoxicity: Cells are treated with Aβ₁₋₄₂ to induce neurotoxicity.
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound prior to the addition of Aβ₁₋₄₂.
1.3.2. Key Assays
-
Cell Viability Assay (MTT Assay): To assess the protective effect of this compound on cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. This colorimetric assay measures the metabolic activity of cells.
-
Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Superoxide Dismutase (SOD) and Malondialdehyde (MDA) Assays: Commercially available kits are used to measure the activity of the antioxidant enzyme SOD and the levels of the lipid peroxidation marker MDA.
-
Mitochondrial Membrane Potential (MMP) Assay: MMP is assessed using a fluorescent dye like Rhodamine 123. A decrease in fluorescence intensity indicates mitochondrial dysfunction.
-
Western Blot Analysis: Protein expression levels of apoptotic markers such as Bax, Bcl-2, and cleaved caspase-3 are determined by Western blotting.
Signaling Pathway
The neuroprotective mechanism of this compound against Aβ₁₋₄₂-induced toxicity involves the modulation of the intrinsic apoptosis pathway.
Caption: this compound's neuroprotective signaling pathway against Aβ-induced toxicity.
Cedrol: A Multifaceted Neuroprotective Agent
Cedrol, a natural sesquiterpene alcohol, has demonstrated neuroprotective effects in various animal models of neurological disorders, including Parkinson's disease, cerebral ischemia, and cognitive impairment.[3][4][5][6] Its therapeutic potential stems from its potent antioxidant and anti-inflammatory properties.[3][4][6]
Mechanism of Action
Cedrol exerts its neuroprotective effects through multiple mechanisms:
-
Antioxidant Activity: Cedrol scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.[3][4][5]
-
Anti-inflammatory Effects: It suppresses the production of pro-inflammatory cytokines in the brain.[6]
-
Modulation of Cholinergic Function: Cedrol has been shown to inhibit acetylcholinesterase activity.[6][7]
Preclinical Data
Table 2: Summary of Quantitative Data on the Neuroprotective Effects of Cedrol in a Rat Model of Parkinson's Disease
| Parameter | Model System | Treatment | Result | Reference |
| Motor Function (Apomorphine-induced rotations) | 6-OHDA-induced Parkinson's rat model | Cedrol (10 and 20 mg/kg) | Significantly reduced rotations | [3][4] |
| Motor Function (Rotarod test) | 6-OHDA-induced Parkinson's rat model | Cedrol (10 and 20 mg/kg) | Increased time on the rod | [3][4] |
| Striatal MDA Levels | 6-OHDA-induced Parkinson's rat model | Cedrol (10 and 20 mg/kg) | Decreased MDA levels | [3][4] |
| Striatal SOD Activity | 6-OHDA-induced Parkinson's rat model | Cedrol (10 and 20 mg/kg) | Increased SOD activity | [3][4] |
| Striatal Total Thiol Levels | 6-OHDA-induced Parkinson's rat model | Cedrol (10 and 20 mg/kg) | Increased total thiol levels | [3][4] |
Table 3: Summary of Quantitative Data on the Neuroprotective Effects of Cedrol in a Rat Model of Global Cerebral Ischemia/Reperfusion Injury
| Parameter | Model System | Treatment | Result | Reference |
| Hippocampal MDA Levels | Global cerebral I/R rat model | Cedrol (7.5, 15, and 30 mg/kg) | Significantly diminished elevated MDA levels | [5] |
| Hippocampal Total Thiol Levels | Global cerebral I/R rat model | Cedrol (15 and 30 mg/kg) | Significantly enhanced total thiol levels | [5] |
| Hippocampal SOD Activity | Global cerebral I/R rat model | Cedrol | Increased SOD activity | [5] |
| Hippocampal NO Levels | Global cerebral I/R rat model | Cedrol | Decreased NO levels | [5] |
| Hippocampal BDNF Levels | Global cerebral I/R rat model | Cedrol | Increased BDNF levels | [5] |
Table 4: Summary of Quantitative Data on the Neuroprotective Effects of Cedrol in a Rat Model of LPS-Induced Cognitive Impairment
| Parameter | Model System | Treatment | Result | Reference |
| Cerebral TNF-α Levels | LPS-induced cognitive impairment rat model | Cedrol (7.5, 15, and 30 mg/kg) | Significantly reduced TNF-α levels | [6] |
| Cerebral IL-1β Levels | LPS-induced cognitive impairment rat model | Cedrol (15 and 30 mg/kg) | Significantly reduced IL-1β levels | [6] |
| Cerebral MDA Levels | LPS-induced cognitive impairment rat model | Cedrol | Restored oxidative stress markers | [6][7] |
| Cerebral Acetylcholinesterase (AChE) Activity | LPS-induced cognitive impairment rat model | Cedrol | Significantly decreased AChE activity | [6][7] |
Experimental Protocols
2.3.1. Animal Models
-
Parkinson's Disease Model: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of male Wistar rats.[4]
-
Global Cerebral Ischemia/Reperfusion Model: Bilateral carotid artery occlusion for a specific duration followed by reperfusion in rats.
-
LPS-Induced Cognitive Impairment Model: Intraperitoneal injection of lipopolysaccharide (LPS) in rats.[6][7]
2.3.2. Behavioral Assessments
-
Rotarod Test: To assess motor coordination and balance.
-
Apomorphine-Induced Rotational Test: To measure dopaminergic imbalance in the 6-OHDA model.
-
Passive Avoidance Test: To evaluate learning and memory.
-
Morris Water Maze: To assess spatial learning and memory.
2.3.3. Biochemical Assays
-
Measurement of Oxidative Stress Markers: Spectrophotometric methods are used to determine the levels of MDA, total thiols, and SOD activity in brain tissue homogenates.
-
Measurement of Inflammatory Cytokines: Enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the levels of TNF-α and IL-1β in brain tissue.
-
Acetylcholinesterase (AChE) Activity Assay: Ellman's method is commonly used to measure AChE activity.
Experimental Workflow
Caption: General experimental workflow for evaluating Cedrol's neuroprotective effects.
Cethrin®: A Rho Inhibitor for Spinal Cord Injury
Cethrin® is a therapeutic protein drug designed to promote neurological recovery after acute spinal cord injury (SCI).[8][9] Unlike the natural compounds this compound and Cedrol, Cethrin® has been evaluated in human clinical trials.[8][9]
Mechanism of Action
Following a spinal cord injury, growth-inhibitory proteins activate the Rho signaling pathway, which in turn inhibits axon regrowth.[8] Cethrin® specifically inactivates Rho, thereby enabling axons to regenerate.[8] Additionally, Cethrin® has been shown to reduce inflammation by decreasing the infiltration of hematogenous monocytes, reducing glial scar formation, and augmenting neuron remyelination.[8]
Clinical Trial Data
Cethrin® has been investigated in a Phase I/IIa open-label clinical trial to assess its safety, tolerability, and effects on neurological status in patients with acute SCI.[9]
Table 5: Summary of Cethrin® Phase I/IIa Clinical Trial
| Parameter | Study Design | Patient Population | Intervention | Key Findings | Reference |
| Safety and Tolerability | Open-label, escalating dose | Patients with acute thoracic and cervical SCI | Topical application of Cethrin® to the spinal cord during surgery | Cethrin® was found to be safe and tolerable. | [8][9] |
| Neurological Recovery | Open-label | Patients with acute thoracic and cervical SCI | Topical application of Cethrin® | A trend towards improved motor and sensory scores was observed, particularly in patients with thoracic injuries. An analysis suggested a larger responder population (recovery of two or more motor levels) in the Cethrin®-treated group compared to historical controls. | [8][9] |
Experimental Protocol (Clinical Trial)
-
Study Design: A multicenter, open-label, non-randomized, ascending dose Phase I/IIa trial.
-
Inclusion Criteria: Patients with acute, complete (AIS A) or incomplete (AIS B, C) traumatic thoracic or cervical spinal cord injury.
-
Intervention: A single topical application of Cethrin® onto the dura mater at the site of injury during spinal decompression and stabilization surgery.
-
Outcome Measures:
-
Primary: Safety and tolerability, assessed by monitoring adverse events.
-
Secondary: Neurological outcomes, measured by changes in ASIA motor and sensory scores.
-
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Neuroprotective effect of cedrol in a male rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of cedrol in a male rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of cedrol against transient global cerebral ischemia/reperfusion injury in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cedrol supplementation ameliorates memory deficits by regulating neuro-inflammation and cholinergic function in lipopolysaccharide–induced cognitive impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cedrol supplementation ameliorates memory deficits by regulating neuro-inflammation and cholinergic function in lipopolysaccharide-induced cognitive impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Additional Phase I and Phase II Clinical Trials for Neuroprotective Pharmaceutical Agents - SCIRE Professional [scireproject.com]
- 9. Analysis of recruitment and outcomes in the phase I/IIa Cethrin clinical trial for acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Flavonoids of Cedrus Species: A Technical Guide to Natural Occurrence, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The term "cedrin," while not formally recognized for a specific flavonoid structure, is often associated with the rich flavonoid content of plants from the Cedrus genus, particularly Cedrus deodara (Himalayan cedar). This technical guide provides an in-depth overview of the major flavonoids identified in Cedrus species, namely myricetin (B1677590), quercetin, kaempferol, and isorhamnetin (B1672294). It details their natural occurrence and concentrations, presents comprehensive experimental protocols for their extraction and quantification, and explores their modulation of key cellular signaling pathways. This document serves as a foundational resource for researchers investigating the therapeutic potential of these compounds.
Natural Occurrence and Sources
Cedrus deodara is a significant source of various flavonoids, which are present in its needles, heartwood, and bark.[1][2] The primary flavonoid constituents that have been isolated and identified include the flavonols myricetin, quercetin, kaempferol, and isorhamnetin, often present as glycosides.[3] These compounds are key contributors to the traditional medicinal properties of cedar extracts, including their anti-inflammatory, antioxidant, and anti-tumor activities.[3][4]
Quantitative Data of Flavonoids in Cedrus deodara
The concentration of total and individual flavonoids can vary depending on the plant part, geographical location, and extraction method. The following table summarizes quantitative data reported in the literature.
| Plant Part | Analyte | Concentration (mg/g of dry weight, unless otherwise noted) | Reference |
| Pine Needles | Total Flavonoids | 81.9 | [5] |
| Pine Needles | Myricetin | 0.229 | [5] |
| Pine Needles | Quercetin | 0.503 | [5] |
| Pine Needles | Kaempferol | 0.843 | [5] |
| Pine Needles | Isorhamnetin | 0.297 | [5] |
| Pine Needles (in purified extract) | Total Flavonoids | 54.28% (of extract) | [3] |
| Pine Needles (in purified extract) | Myricetin | 1.89 | [3] |
| Pine Needles (in purified extract) | Quercetin | 2.01 | [3] |
| Pine Needles (in purified extract) | Kaempferol | 2.94 | [3] |
| Pine Needles (in purified extract) | Isorhamnetin | 1.22 | [3] |
| Heartwood | Total Flavonoids | 19.49 µg/g | [6] |
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and quantification of flavonoids from Cedrus deodara.
Extraction of Total Flavonoids from Pine Needles[3]
-
Sample Preparation : Dry the pine needles of Cedrus deodara and grind them into a coarse powder (approximately 40 mesh).
-
Solvent Extraction :
-
Take 30 g of the powdered pine needles and add 25 times the volume of 40% ethanol (B145695).
-
Perform a hot reflux extraction for 2 hours.
-
Filter the mixture to collect the supernatant.
-
Repeat the extraction process on the residue for 1 hour with the same solvent-to-material ratio.
-
Combine the filtrates from both extractions.
-
-
Concentration : Evaporate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude extract solution.
Purification of Total Flavonoids using Macroporous Resin[3]
-
Resin Preparation : Wet-pack a glass column with HPD722 macroporous resin (10 g).
-
Sample Loading :
-
Adjust the pH of the crude extract solution (15 mL at a concentration of 2.85 mg/mL) to 4.0.
-
Load the pH-adjusted solution onto the prepared resin column.
-
Set the feed rate at 2 bed volumes per hour.
-
-
Elution :
-
Wash the column with distilled water to remove impurities.
-
Elute the adsorbed flavonoids using 70% ethanol.
-
-
Final Product : Collect the 70% ethanol eluate and evaporate it to dryness to obtain the purified total flavonoids from pine needles of Cedrus deodara (TFPNCD).
Quantification of Total Flavonoids (UV-Vis Spectrophotometry)[3]
-
Standard Preparation : Prepare a series of standard solutions of rutin (B1680289) with known concentrations (e.g., 4.58 µg/mL to 54.9 µg/mL).
-
Sample Preparation : Dissolve a known weight of the purified flavonoid extract in a suitable solvent.
-
Assay :
-
Add an appropriate volume of the sample or standard solution to a cuvette.
-
Add complexing reagents (e.g., aluminum chloride) to form a colored complex with the flavonoids.
-
Measure the absorbance at the wavelength of maximum absorption (e.g., 510 nm) using a UV-Vis spectrophotometer.
-
-
Calculation :
-
Construct a calibration curve by plotting the absorbance of the rutin standards against their concentrations.
-
Use the regression equation from the calibration curve (e.g., y = 0.0012x + 0.0048, where y is absorbance and x is concentration) to determine the concentration of flavonoids in the sample.[3]
-
Calculate the total flavonoid content as a percentage of the dry weight of the extract.
-
Quantification of Individual Flavonoids (HPLC)[3][5]
-
Chromatographic System : Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column : A C18 column (e.g., TC-C18, 150 mm × 4.6 mm, 5 µm) is suitable for separation.[3][7]
-
Mobile Phase : A gradient elution using methanol (B129727) (A) and water or 0.1% phosphoric acid solution (B) is effective. An example gradient is:
-
0–7 min: 55% A
-
7–20 min: 80% A
-
20–25 min: 55% A[3]
-
-
Flow Rate : Set the flow rate to 1.0 mL/min.
-
Detection : Monitor the eluate at a wavelength of 360 nm.
-
Column Temperature : Maintain the column temperature at 30 °C.
-
Sample and Standard Preparation :
-
Prepare standard solutions of myricetin, quercetin, kaempferol, and isorhamnetin in methanol at various concentrations to establish calibration curves.
-
For the sample, perform a reflux extraction of the plant material with 60% methanol, followed by acid hydrolysis (e.g., with 10% hydrochloric acid) to cleave the glycosidic bonds and analyze the aglycones.[3]
-
Filter all solutions through a 0.45 µm filter before injection.
-
-
Analysis : Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system. Identify and quantify the individual flavonoids by comparing their retention times and peak areas with those of the standards.
Biological Activity and Signaling Pathways
The flavonoids from Cedrus deodara exert their biological effects by modulating various cellular signaling pathways. These pathways are critical in the regulation of inflammation, cell proliferation, apoptosis, and oxidative stress.
Overview of Key Signaling Pathways
-
PI3K/Akt Pathway : This is a crucial intracellular signaling pathway that regulates cell survival, proliferation, and growth. Quercetin and myricetin have been shown to inhibit the PI3K/Akt pathway, which can lead to the induction of apoptosis in cancer cells.[1][7][8] Quercetin can reduce the phosphorylation of Akt and its downstream targets, thereby promoting apoptosis.[1]
-
MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Myricetin, kaempferol, and isorhamnetin can modulate the MAPK pathway.[3][9][10] For instance, myricetin can induce apoptosis in breast cancer cells by increasing the phosphorylation of JNK and p38, while decreasing the phosphorylation of ERK.[3] Isorhamnetin has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway that are activated by inflammatory stimuli.[9][10]
-
NF-κB Pathway : Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and is critically involved in inflammation. Kaempferol is a known inhibitor of the NF-κB pathway.[6][11][12] It can suppress the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory genes.[11][12]
-
JAK/STAT Pathway : The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Myricetin has been found to directly target and inhibit JAK1, which in turn blocks the phosphorylation and activation of STAT3, a key transcription factor in cell transformation and carcinogenesis.[2][13]
Visualized Signaling Pathway: Kaempferol Inhibition of the NF-κB Pathway
Caption: Kaempferol inhibits the NF-κB inflammatory signaling pathway.
Visualized Experimental Workflow
Caption: General workflow for the extraction and analysis of flavonoids.
Conclusion
The flavonoids present in Cedrus deodara, including myricetin, quercetin, kaempferol, and isorhamnetin, represent a promising area for therapeutic research. Their documented ability to modulate key signaling pathways involved in inflammation, cancer, and oxidative stress provides a strong rationale for further investigation. This guide offers a comprehensive summary of their natural sources, established methods for their isolation and quantification, and insights into their mechanisms of action at the molecular level. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the full therapeutic potential of these natural compounds.
References
- 1. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 2. Myricetin directly targets JAK1 to inhibit cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myricetin Induces Pancreatic Cancer Cell Death via the Induction of Apoptosis and Inhibition of the Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Myricetin Restores Autophagy to Attenuate Lumbar Intervertebral Disk Degeneration Via Negative Regulation of the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Cedrin
An In-depth Technical Guide to Cedrin (B133356): Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS: 75513-81-4) is a natural flavonoid compound isolated from the Himalayan cedar, Cedrus deodara.[1] Structurally, it is a dihydroflavonol, specifically a derivative of dihydromyricetin (B1665482). Recent scientific interest in this compound has been driven by its demonstrated neuroprotective properties, particularly its potential to mitigate the cytotoxic effects of amyloid-β (Aβ) peptides, which are centrally implicated in the pathology of Alzheimer's disease.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its neuroprotective mechanisms. It is intended to serve as a technical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics for neurodegenerative disorders.
Chemical Structure and Identification
Initial searches for "this compound" may yield conflicting information due to the existence of multiple compounds sharing this name. The biologically active flavonoid, and the subject of this guide, is identified by the CAS number 75513-81-4. It is crucial to distinguish it from other compounds, such as the one cataloged under PubChem CID 3083929 (CAS 6040-62-6), which has a different molecular formula and structure.
The definitive structure of the neuroprotective flavonoid this compound is (2R,3R)-3,5,7-trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one . This corresponds to 6-methyldihydromyricetin.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 75513-81-4 |
| Molecular Formula | C₁₆H₁₄O₈ |
| IUPAC Name | (2R,3R)-3,5,7-trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one |
| Synonyms | 6-Methyldihydromyricetin |
| SMILES | CC1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3)O)O)O)O)O |
| InChI Key | NZRLODDQFPZTPM-JKSUJKDBSA-N |
(Note: A 2D chemical structure image would be placed here in a full whitepaper. For this text-based generation, please refer to the IUPAC name and SMILES string for structural information.)
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are not extensively published. However, data from suppliers and for the parent compound, dihydromyricetin (DHM), provide useful reference points. This compound is typically supplied as a solid and exhibits solubility in various organic solvents.
Table 2: Physicochemical Properties of this compound
| Property | Value/Description | Reference |
| Molecular Weight | 334.28 g/mol | [3][4] |
| Physical Form | Solid | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water. | |
| Storage Temperature | -20°C | |
| Melting Point | Data not available. For reference, the parent compound Dihydromyricetin melts at 245.5-246.5 °C. | |
| Density (Estimated) | 1.1975 g/cm³ |
Pharmacological Properties and Mechanism of Action
The primary pharmacological activity of this compound reported in the literature is its neuroprotective effect against amyloid-β-induced toxicity. This activity is attributed to its ability to counteract oxidative stress and inhibit apoptosis in neuronal cells.
Neuroprotection Against Amyloid-β Toxicity
Studies have shown that this compound can improve the viability of PC12 cells injured by amyloid β1–42 (Aβ₁₋₄₂). Aβ peptides are known to induce neuronal cell death through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.
Antioxidant Activity
This compound mitigates oxidative stress through multiple actions:
-
Reduction of Reactive Oxygen Species (ROS): It directly reduces the overproduction of ROS induced by Aβ toxicity.
-
Enhancement of Endogenous Antioxidants: this compound increases the activity of superoxide (B77818) dismutase (SOD), a critical endogenous antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
-
Inhibition of Lipid Peroxidation: It decreases the content of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage.
Anti-apoptotic Activity
This compound protects against programmed cell death by modulating key proteins in the mitochondrial apoptosis pathway:
-
Regulation of Bcl-2 Family Proteins: It downregulates the expression of the pro-apoptotic protein Bax and upregulates the anti-apoptotic protein Bcl-2.
-
Inhibition of Caspase-3: this compound reduces the activity of Caspase-3, an executioner caspase that plays a central role in the final stages of apoptosis.
-
Mitochondrial Stabilization: It ameliorates the loss of mitochondrial membrane potential, a critical event in the intrinsic apoptotic cascade.
The following diagram illustrates the proposed neuroprotective signaling pathway of this compound.
Caption: Proposed mechanism of this compound's neuroprotective action.
Experimental Protocols
Detailed experimental protocols for this compound are based on the methodologies described in the study by Zhao et al. and are representative of standard procedures for evaluating neuroprotective and antioxidant compounds.
Disclaimer: The following protocols are generalized based on the available literature. Specific concentrations, incubation times, and reagents should be optimized for individual experimental setups and may differ from the original study by Zhao et al. (2018), for which the full text was not available.
Cell Culture and Treatment
-
Cell Line: Pheochromocytoma (PC12) cells, a common model for neuronal studies.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: To induce neurotoxicity, PC12 cells are exposed to a predetermined concentration of pre-aggregated Aβ₁₋₄₂ peptide (e.g., 0.5 µM) for 24-48 hours. For protection studies, cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2-4 hours) before the addition of Aβ₁₋₄₂.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Methodology:
-
Plate PC12 cells in 96-well plates and allow them to adhere.
-
Treat cells with this compound and/or Aβ₁₋₄₂ as described above.
-
Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Measurement of Intracellular ROS
-
Principle: Uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Methodology:
-
Treat cells in 6-well plates or on coverslips as described.
-
Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 20-30 minutes at 37°C.
-
Wash cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~530 nm).
-
Apoptosis and Protein Expression Analysis (Western Blot)
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved Caspase-3.
-
Methodology:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for Bax, Bcl-2, and cleaved Caspase-3.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Workflow for evaluating this compound's neuroprotective effects.
Conclusion and Future Directions
This compound is a promising natural flavonoid with significant neuroprotective potential demonstrated in vitro. Its ability to combat amyloid-β-induced cytotoxicity by suppressing both oxidative stress and apoptosis makes it a compelling candidate for further investigation in the context of Alzheimer's disease and other neurodegenerative conditions.
Future research should focus on several key areas:
-
In Vivo Efficacy: Validating the neuroprotective effects of this compound in animal models of Alzheimer's disease to assess its bioavailability, blood-brain barrier permeability, and therapeutic efficacy.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound and further detailing its interaction with upstream signaling pathways that regulate oxidative stress and apoptosis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
-
Toxicology and Safety Profiling: Conducting comprehensive safety and toxicology studies to establish a therapeutic window for potential clinical development.
This technical guide provides a foundational understanding of this compound's chemical and pharmacological properties, offering a valuable resource to guide and stimulate further research into this promising neuroprotective agent.
References
Cedrus deodara: A Natural Source of the Neuroprotective Flavonoid Cedrin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cedrus deodara (Roxb.) G. Don, commonly known as the Himalayan cedar, is a coniferous tree that has been a source of valuable compounds in traditional medicine. Among its rich phytochemical profile, the flavonoid cedrin (B133356) (6-methyldihydromyricetin) has emerged as a compound of significant interest for its potential neuroprotective properties. This technical guide provides a comprehensive overview of Cedrus deodara as a natural source of this compound, detailing experimental protocols for its extraction and analysis, presenting available quantitative data, and elucidating its hypothesized mechanism of action through key signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
Cedrus deodara, a member of the Pinaceae family, is native to the western Himalayas.[1] Various parts of the tree, including the wood, bark, and leaves, have been utilized for their medicinal properties, which are attributed to a diverse array of secondary metabolites.[1][2] These include terpenoids, flavonoids, and lignans.[1] Among the flavonoids present in C. deodara is this compound, a dihydroflavonol that has demonstrated potential as a neuroprotective agent.[3] Specifically, this compound has been shown to protect neuronal cells from toxicity induced by amyloid β, suggesting its relevance in the study of neurodegenerative diseases such as Alzheimer's disease. The neuroprotective effects of this compound are believed to be mediated through its antioxidant properties, including the reduction of reactive oxygen species and the enhancement of endogenous antioxidant defense mechanisms.
Extraction and Isolation of this compound from Cedrus deodara
While a specific protocol for the isolation of pure this compound from Cedrus deodara heartwood is not extensively detailed in the current literature, a general methodology for the extraction and purification of flavonoids from the plant can be adapted. The following protocol is a composite methodology based on established techniques for flavonoid extraction from plant materials, including Cedrus deodara.
Experimental Protocol: Extraction and Purification of Flavonoids
2.1.1. Materials and Equipment
-
Cedrus deodara heartwood
-
Methanol (B129727) (analytical grade)
-
Ethanol (B145695) (analytical grade)
-
Chloroform (B151607) (analytical grade)
-
n-Hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
Macroporous resin (e.g., HPD722)
-
Rotary evaporator
-
Soxhlet apparatus
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates (silica gel G F254)
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
2.1.2. Extraction Procedure
-
Sample Preparation: The heartwood of Cedrus deodara is collected, washed, and air-dried in the shade. The dried material is then ground into a coarse powder.
-
Defatting: The powdered heartwood is subjected to extraction with n-hexane in a Soxhlet apparatus for approximately 6-8 hours to remove lipids and other nonpolar compounds.
-
Methanolic Extraction: The defatted powder is then extracted with methanol. This can be achieved through maceration (soaking the powder in methanol for 72 hours with occasional stirring) or hot extraction in a Soxhlet apparatus for 24-48 hours.
-
Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
2.1.3. Purification by Column Chromatography
-
Silica Gel Column Chromatography: The crude methanolic extract is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column packed in a suitable solvent system (e.g., a gradient of chloroform and methanol). The column is eluted with solvents of increasing polarity, and fractions are collected.
-
Macroporous Resin Purification: For further purification of total flavonoids, the crude extract can be dissolved in ethanol and passed through a macroporous resin column. The column is washed with water to remove sugars and other water-soluble impurities, followed by elution of the flavonoids with a higher concentration of ethanol.
-
Fraction Monitoring: The collected fractions are monitored by TLC using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v). The spots corresponding to flavonoids can be visualized under UV light or by spraying with a suitable reagent (e.g., 10% sulfuric acid in methanol followed by heating).
-
Isolation of this compound: Fractions showing a high concentration of the target compound (this compound) are pooled, concentrated, and may require further purification steps such as recrystallization or preparative HPLC to obtain pure this compound.
Quantitative Analysis of this compound
Accurate quantification of this compound in Cedrus deodara extracts is crucial for standardization and for determining its potential as a therapeutic agent. While a validated HPLC method specifically for this compound is not detailed in the available literature, a method developed for the simultaneous determination of other bioactive constituents in C. deodara can be adapted.
Experimental Protocol: HPLC-UV Analysis
3.1.1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (containing a small percentage of an acid like formic acid or phosphoric acid to improve peak shape). A starting point could be an isocratic elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of similar flavonoids, a wavelength in the range of 280-330 nm would be appropriate for detection.
-
Column Temperature: 25-30°C.
3.1.2. Method Validation
The developed HPLC method should be validated according to ICH guidelines, including the assessment of the following parameters:
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of a pure this compound standard. The correlation coefficient (r²) should be close to 1.
-
Precision: The precision of the method should be determined by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be within acceptable limits.
-
Accuracy: The accuracy can be assessed by a recovery study, where a known amount of pure this compound is added to a sample matrix and the recovery is calculated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters determine the lowest concentration of this compound that can be reliably detected and quantified.
Quantitative Data
The available literature provides some quantitative data on the extraction of compounds from Cedrus deodara. However, specific data on the yield and purity of this compound is limited.
| Extraction Method | Plant Part | Compound(s) | Yield/Purity | Reference |
| Methanolic Extraction | Heartwood | Crude Extract | 13.7% | |
| Enzymatic-assisted hydrodistillation | Wood | Essential Oil | 6.6% | |
| Conventional hydrodistillation | Wood | Essential Oil | 3.6% | |
| Ethanol hot refluxing and macroporous resin purification | Pine Needles | Total Flavonoids | ~54.28% purity |
Table 1: Summary of Quantitative Extraction Data from Cedrus deodara
| Analytical Parameter | Wikstromol | Matairesinol | Dibenzylbutyrolactol | Reference |
| Linearity (r²) | >0.999 | >0.999 | >0.999 | |
| Intra-day Precision (CV%) | 1.8-6.9 | 1.7-4.9 | 1.6-4.2 | |
| Inter-day Precision (CV%) | 10.4-12.2 | 9.7-11 | 10-11.2 | |
| Extraction Recovery (%) | >98 | >83 | >87 | |
| LOQ (µg/mL) | 0.015 | 0.030 | 0.030 |
Table 2: HPLC Method Validation Parameters for Bioactive Constituents of Cedrus deodara
Hypothesized Signaling Pathways of this compound
The neuroprotective effects of this compound are likely mediated through the modulation of several key signaling pathways involved in oxidative stress, inflammation, and apoptosis. Based on the known activities of this compound and closely related flavonoids like dihydromyricetin, the following pathways are hypothesized to be central to its mechanism of action.
Nrf2-Keap1 Antioxidant Response Pathway
This compound's ability to reduce reactive oxygen species suggests its interaction with the Nrf2-Keap1 pathway, a master regulator of the cellular antioxidant response.
Caption: Hypothesized activation of the Nrf2 pathway by this compound.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators like this compound can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent neuroprotection.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses and apoptosis. This compound may exert its neuroprotective effects by modulating this pathway.
Caption: Hypothesized modulation of the MAPK pathway by this compound.
Stress stimuli can activate a cascade of protein kinases (MAPKKK, MAPKK, and MAPK such as JNK and p38), leading to the activation of transcription factors like AP-1, which can promote apoptosis. This compound is hypothesized to inhibit the activation of JNK/p38, thereby suppressing the downstream apoptotic signaling.
Regulation of Apoptosis
This compound's neuroprotective effects are also likely to involve the direct regulation of the apoptotic cascade.
Caption: Hypothesized regulation of apoptosis by this compound.
Mitochondrial stress can lead to the activation of pro-apoptotic proteins like Bax and the release of cytochrome c, which in turn activates the caspase cascade, leading to apoptosis. This compound is hypothesized to upregulate the expression of anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins like Bax, thereby preventing the initiation of the apoptotic cascade.
Experimental Workflow
The following diagram outlines a logical workflow for the investigation of this compound from Cedrus deodara.
Caption: Experimental workflow for this compound research.
Conclusion and Future Directions
Cedrus deodara represents a promising natural source of the neuroprotective flavonoid this compound. The methodologies outlined in this guide provide a framework for the extraction, purification, and quantification of this compound, as well as for the investigation of its mechanism of action. Future research should focus on optimizing the extraction and purification protocols to maximize the yield and purity of this compound. Furthermore, detailed in vitro and in vivo studies are required to fully elucidate the specific molecular targets of this compound within the Nrf2, MAPK, and apoptotic signaling pathways. Such research will be instrumental in validating the therapeutic potential of this compound for the treatment of neurodegenerative diseases.
References
Unveiling the Bioactive Potential of Cedrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedrin (B133356), a natural flavonoid found in the Himalayan cedar (Cedrus deodara), has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its neuroprotective, antioxidant, and potential anti-inflammatory, anticancer, and antimicrobial effects. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
While research has highlighted the significant bioactive potential of extracts from Cedrus deodara and its constituent compounds, it is important to note that quantitative data on the specific biological activities of isolated this compound remains limited in publicly available scientific literature. This guide summarizes the available qualitative and quantitative data for this compound where possible, and for related compounds and extracts to provide a broader context for its potential applications.
Quantitative Data on Biological Activities
To facilitate a clear comparison of the available data, the following tables summarize the quantitative findings on the biological activities of Cedrus deodara extracts and the closely related sesquiterpene, cedrol. This information provides valuable insights into the potential efficacy of this compound.
Table 1: Neuroprotective and Antioxidant Activity of this compound
| Biological Activity | Test System | Compound/Extract | Concentration(s) | Key Quantitative Findings | Reference(s) |
| Neuroprotection | Aβ₁₋₄₂-injured PC12 cells | This compound | 0.1, 1, and 10 µM | - Improved cell viability- Reduced overproduction of reactive oxygen species (ROS)- Increased activity of superoxide (B77818) dismutase (SOD)- Decreased malondialdehyde (MDA) content- Upregulated Bcl-2 and downregulated Bax | [1] |
Table 2: Anticancer Activity of Cedrol
| Cell Line | Cancer Type | Compound | IC₅₀ Value | Reference(s) |
| HT-29 | Colorectal Adenocarcinoma | Cedrol | Not explicitly stated for Cedrol, but the extract of Cedrus atlantica showed an IC₅₀ of 31.21 µg/ml. | |
| CT-26 | Colorectal Carcinoma | Cedrol | Not explicitly stated for Cedrol, but the extract of Cedrus atlantica showed an IC₅₀ of 19.77 µg/ml. | |
| K562 | Chronic Myelogenous Leukemia | Cedrus atlantica extract | 59.76 µg/ml | |
| HepG2 | Hepatocellular Carcinoma | Cedrus atlantica extract | 27.09 µg/ml | |
| Mahlavu | Hepatocellular Carcinoma | Cedrus atlantica extract | 33.57 µg/ml |
Table 3: Antimicrobial Activity of Cedarwood Essential Oil and its Constituents
| Microorganism | Type | Compound/Extract | MIC Value | Reference(s) |
| Bacillus subtilis | Gram-positive bacteria | Cedrus atlantica essential oil | 0.2 μl/ml | [2] |
| Escherichia coli | Gram-negative bacteria | Cedrus atlantica essential oil | 0.4 μl/ml | [2] |
| Bacillus cereus | Gram-positive bacteria | Cedrus atlantica essential oil | 0.4 μl/ml | [2] |
| Gram-positive bacteria | - | Cunninghamia lanceolata var. konishii essential oil (Cedrol as active compound) | 31.25-62.5 µg/mL | [3] |
| Yeast | - | Cunninghamia lanceolata var. konishii essential oil (Cedrol as active compound) | 31.25-62.5 µg/mL | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for key experiments cited in the study of natural product bioactivities.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HT-29, CT-26)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or test compound) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (or test compound) stock solution
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Neuroprotective Activity Assay in PC12 Cells
This assay evaluates the ability of a compound to protect neuronal cells from toxicity induced by agents like amyloid-beta (Aβ).
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)
-
Amyloid-beta (Aβ₁₋₄₂) peptide
-
This compound stock solution
-
Reagents for assessing cell viability (e.g., MTT), oxidative stress (e.g., DCFH-DA for ROS, SOD and MDA assay kits), and apoptosis (e.g., Annexin V-FITC/PI staining, Western blotting for Bcl-2 and Bax).
Procedure:
-
Cell Culture and Differentiation: Culture PC12 cells and, if required, differentiate them into a neuronal phenotype using Nerve Growth Factor (NGF).
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 2 hours).
-
Induction of Neurotoxicity: Expose the cells to a toxic concentration of aggregated Aβ₁₋₄₂ peptide for 24-48 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT assay to quantify cell survival.
-
Oxidative Stress: Measure intracellular ROS levels, SOD activity, and MDA content.
-
Apoptosis: Analyze the expression of apoptotic markers such as the Bcl-2/Bax ratio and caspase-3 activity using Western blotting or other relevant assays.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the biological activity of this compound.
References
- 1. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Crude Extract and Isolated Constituents of the Dichrostachys cinerea Bark towards Multifactorial Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cedrin's Mechanism of Action in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedrin, a natural flavonoid isolated from the Himalayan cedar, Cedrus deodara, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in neuronal cells, with a focus on its effects against amyloid-beta (Aβ)-induced neurotoxicity, a hallmark of Alzheimer's disease. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel neuroprotective therapeutics.
Core Mechanism of Action: Combating Oxidative Stress and Apoptosis
The primary neuroprotective effects of this compound in neuronal cells are attributed to its potent antioxidant and anti-apoptotic properties. Experimental evidence, primarily from studies on Aβ₁₋₄₂-induced neurotoxicity in PC12 cells, demonstrates that this compound mitigates neuronal damage through a multi-faceted approach.[1][2]
Attenuation of Oxidative Stress
This compound has been shown to significantly reduce the overproduction of reactive oxygen species (ROS) in neuronal cells exposed to Aβ₁₋₄₂.[1][2] This is achieved through the modulation of key components of the cellular antioxidant defense system. Specifically, this compound increases the activity of superoxide (B77818) dismutase (SOD), a crucial enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. Concurrently, it decreases the levels of malondialdehyde (MDA), a prominent marker of lipid peroxidation and oxidative damage.[1]
Preservation of Mitochondrial Integrity and Function
Mitochondrial dysfunction is a critical event in the apoptotic cascade. This compound demonstrates a significant ability to protect mitochondria from Aβ₁₋₄₂-induced damage. It prevents the loss of mitochondrial membrane potential (MMP) and inhibits the opening of the mitochondrial permeability transition pore (mPTP).[1] By maintaining mitochondrial stability, this compound helps to sustain cellular energy production and prevent the release of pro-apoptotic factors.
Modulation of Apoptotic Signaling Pathways
This compound directly interferes with the intrinsic apoptotic pathway. It has been observed to upregulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously downregulating the expression of the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio is a critical determinant of cell fate, favoring survival over apoptosis. Furthermore, this compound inhibits the activity of caspase-3, a key executioner caspase responsible for the final stages of apoptosis.[1]
Quantitative Data Summary
The neuroprotective effects of this compound have been observed at various concentrations in in vitro models. The following tables summarize the key quantitative findings from a pivotal study investigating this compound's effects on Aβ₁₋₄₂-induced neurotoxicity in PC12 cells.[1]
| Parameter Assessed | This compound Concentration (µM) | Observed Effect |
| Cell Viability | 0.1, 1, 10 | Improved viability of Aβ₁₋₄₂-injured PC12 cells |
| Reactive Oxygen Species (ROS) | 0.1, 1, 10 | Reduced overproduction |
| Superoxide Dismutase (SOD) Activity | 0.1, 1, 10 | Increased activity |
| Malondialdehyde (MDA) Content | 0.1, 1, 10 | Decreased content |
| Apoptotic Marker | This compound Concentration (µM) | Observed Effect |
| Mitochondrial Membrane Potential | 0.1, 1, 10 | Meliorated loss |
| Mitochondrial Permeability Transition Pore | 0.1, 1, 10 | Inhibited opening |
| Caspase-3 Activity | 0.1, 1, 10 | Inhibited elevation |
| Bcl-2 Expression | 0.1, 1, 10 | Upregulated |
| Bax Expression | 0.1, 1, 10 | Suppressed |
Signaling Pathways
The precise signaling cascades directly targeted by this compound are still under investigation. However, based on its observed effects and the known mechanisms of other flavonoids, several pathways are likely involved.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's neuroprotective effects. These are generalized protocols and may require optimization for specific experimental conditions.
Aβ₁₋₄₂-Induced Neurotoxicity in PC12 Cells
This protocol outlines the establishment of an in vitro model of Alzheimer's disease-related neurotoxicity.
Methodology:
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum (HS) and 5% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded onto collagen-coated plates.
-
Aβ₁₋₄₂ Preparation: Lyophilized Aβ₁₋₄₂ peptide is dissolved in sterile, distilled water and incubated at 37°C for 3-7 days to induce aggregation.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.1, 1, and 10 µM) for a specified period (e.g., 2 hours) before the addition of aggregated Aβ₁₋₄₂ (e.g., 10 µM).
-
Incubation: The cells are then incubated for 24 to 48 hours.
-
Assessment of Neuroprotection: Following incubation, various assays are performed to evaluate the neuroprotective effects of this compound.
Western Blot Analysis for Bcl-2 and Bax Expression
This protocol is used to quantify the protein levels of the apoptotic regulators Bcl-2 and Bax.
Methodology:
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of the executioner caspase-3.
Methodology:
-
Cell Lysis: Treated cells are lysed to release intracellular contents.
-
Substrate Addition: The cell lysate is incubated with a caspase-3-specific substrate conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., AMC).
-
Measurement: Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified by measuring the absorbance at 405 nm or fluorescence at the appropriate excitation/emission wavelengths, respectively.
-
Data Analysis: The increase in caspase-3 activity is calculated relative to untreated control cells.
Mitochondrial Membrane Potential (MMP) Assay
This assay utilizes fluorescent dyes like JC-1 or TMRE to assess mitochondrial health.
Methodology:
-
Cell Staining: Treated cells are incubated with a fluorescent MMP indicator dye (e.g., JC-1 or TMRE) for a specified time.
-
Fluorescence Measurement:
-
JC-1: In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is measured using a fluorescence microscope or flow cytometer.
-
TMRE: This dye accumulates in active mitochondria with a high membrane potential, and its fluorescence intensity is proportional to the MMP.
-
-
Data Analysis: A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in TMRE fluorescence intensity indicates a loss of MMP.
Superoxide Dismutase (SOD) and Malondialdehyde (MDA) Assays
These assays quantify markers of oxidative stress.
Methodology:
-
SOD Activity Assay: Commercially available kits are typically used. These assays are often based on the inhibition of a reaction that produces a colored product by SOD present in the cell lysate. The degree of inhibition is proportional to the SOD activity.
-
MDA Assay (TBARS Assay): This assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically at approximately 532 nm.
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential in preclinical models of Alzheimer's disease-related neurotoxicity. Its mechanism of action is centered on the mitigation of oxidative stress and the inhibition of the intrinsic apoptotic pathway. The ability of this compound to preserve mitochondrial function and modulate key apoptotic proteins highlights its therapeutic promise.
Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.
-
Conducting in vivo studies in animal models of neurodegenerative diseases to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.
-
Investigating the structure-activity relationship of this compound and its derivatives to optimize its neuroprotective efficacy.
The development of this compound as a therapeutic agent for neurodegenerative diseases represents an exciting avenue for future drug discovery efforts.
References
An In-depth Technical Guide on the Antioxidant Potential of the Flavonoid Cedrin
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the current scientific understanding of the antioxidant potential of Cedrin, a natural flavonoid identified in plant species of the Cedrus genus. While quantitative antioxidant data for the isolated this compound molecule is not yet widely available in peer-reviewed literature, this document consolidates existing research on this compound-containing extracts and the qualitative antioxidant effects observed for the compound in cellular models. Notably, this compound has been shown to mitigate oxidative stress in neuronal cells by reducing reactive oxygen species, enhancing endogenous antioxidant enzyme activity, and lowering lipid peroxidation markers.[1] Furthermore, extracts from Cedrus species, where this compound is a known constituent, exhibit potent radical scavenging activity.[2][3][4] This guide presents the available quantitative data for these extracts, details the experimental protocols for key antioxidant assays, and illustrates potential molecular pathways that may be modulated by this compound. The significant antioxidant activity of this compound-containing extracts suggests that this compound may be a key contributor to these effects, marking it as a promising candidate for further investigation in the development of novel antioxidant and cytoprotective agents.
Introduction
Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, recognized for their wide range of biological activities, including potent antioxidant effects.[1][5] Their capacity to scavenge free radicals, chelate metal ions, and modulate cellular signaling pathways underpins their potential therapeutic applications in diseases associated with oxidative stress.[6][7][8][9]
This compound is a natural flavonoid that has been identified in Cedrus deodara (Himalayan cedar) and Cedrus brevifolia (Cyprus cedar).[1][10] Preliminary research has highlighted its neuroprotective properties, which are directly linked to the mitigation of oxidative stress.[1][11] Specifically, this compound has been observed to protect neuronal cells by reducing the overproduction of reactive oxygen species (ROS), increasing the activity of the crucial endogenous antioxidant enzyme superoxide (B77818) dismutase (SOD), and decreasing levels of malondialdehyde (MDA), a key indicator of lipid peroxidation.[1][11]
This document serves as a technical guide for researchers and drug development professionals, aiming to synthesize the current knowledge on the antioxidant potential of this compound. It will present the available quantitative data from this compound-containing plant extracts, provide detailed experimental methodologies for relevant antioxidant assays, and explore the potential signaling pathways through which this compound may exert its effects.
Chemical Profile of this compound
The precise chemical structure of the flavonoid referred to as "this compound" in the context of Cedrus species requires careful consideration. One study identifies this compound as 6-methyl dihydromyricetin.[12] In contrast, the PubChem database assigns the name "this compound" to a compound with the molecular formula C15H18O6 (CID 3083929), which does not possess a typical flavonoid backbone.[13] For the purpose of this guide, we acknowledge this ambiguity in the literature and focus on the biological activities reported for the compound "this compound" as isolated from Cedrus species. Further research, including detailed spectroscopic analysis, is necessary for the definitive structural elucidation of the bioactive this compound molecule from these natural sources.
Quantitative Antioxidant Activity of this compound-Containing Extracts
While direct quantitative data from in vitro antioxidant assays on the isolated this compound flavonoid are limited in current literature, extracts from Cedrus species known to contain this compound exhibit significant antioxidant capabilities. This suggests that this compound is a likely contributor to the observed radical scavenging and reducing properties of these extracts. The following table summarizes the key quantitative findings.
| Plant Source | Extract/Fraction | Assay | Result (EC50/IC50) | Reference(s) |
| Cedrus brevifolia (Bark) | Ethyl Acetate Fraction | DPPH Radical Scavenging | 13.9 ± 0.3 µg/mL | [2][3] |
| Cedrus brevifolia (Bark) | Ethyl Acetate Fraction | ABTS Radical Scavenging | 2.3 ± 0.0 µg/mL | [2][3] |
| Cedrus brevifolia (Bark) | Methanol (B129727) Extract | DPPH Radical Scavenging | 0.011 mg/mL (11 µg/mL) | [10] |
| Cedrus deodara (Wood) | Methanol Extract | DPPH Radical Scavenging | 10.6 ± 0.80 µg/mL | [4] |
Cellular Antioxidant Activity and Mechanistic Insights
A key study has provided direct evidence of this compound's antioxidant effects in a cellular context, specifically in a model of neurotoxicity.[1][11] These findings highlight this compound's ability to not only scavenge radicals but also to bolster the cell's own antioxidant defense systems.
| Cellular Model | Parameter Measured | Observed Effect of this compound | Reference(s) |
| Aβ1-42-induced PC12 cells | Reactive Oxygen Species (ROS) | Reduction | [1][11] |
| Aβ1-42-induced PC12 cells | Superoxide Dismutase (SOD) activity | Increase | [1][11] |
| Aβ1-42-induced PC12 cells | Malondialdehyde (MDA) content | Decrease | [1][11] |
Potential Signaling Pathways
The observed increase in SOD activity by this compound suggests a potential interaction with cellular signaling pathways that regulate endogenous antioxidant defenses. While direct evidence for this compound's modulation of these pathways is pending, the following are plausible targets based on the known mechanisms of other antioxidant flavonoids.
4.1.1. Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including that for SOD. The ability of this compound to increase SOD activity strongly implies that it may act as an activator of the Nrf2-ARE pathway.
Caption: Potential activation of the Nrf2-ARE pathway by this compound.
4.1.2. MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) signaling cascades are central to cellular responses to external stressors, including oxidative stress. Depending on the specific context and stimulus, pathways like ERK, JNK, and p38 can be activated, leading to either cell survival or apoptosis. Antioxidant compounds can modulate these pathways to promote cell survival. It is plausible that this compound's neuroprotective effects are mediated, in part, through the regulation of MAPK signaling to suppress stress-induced cell death pathways.
Caption: Hypothetical modulation of a MAPK stress pathway by this compound.
Experimental Protocols
Detailed methodologies for the key assays discussed in this guide are provided below to facilitate reproducible research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[14]
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol (B145695). Store in a dark, light-protected container.
-
Sample Preparation: Dissolve the test compound (e.g., this compound or plant extract) and a positive control (e.g., Ascorbic Acid, Quercetin, or Trolox) in the same solvent used for the DPPH solution to create a series of concentrations.
-
Assay Procedure: a. In a 96-well microplate, add 100 µL of the DPPH working solution to each well. b. Add 100 µL of the sample, standard, or solvent (for blank control) to the respective wells. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the test sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations.
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[2][15]
Protocol:
-
Reagent Preparation (ABTS•+ Stock Solution): a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes (1:1 ratio). c. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or a phosphate (B84403) buffer (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: a. In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well. b. Add 10 µL of the test sample, standard (e.g., Trolox), or solvent (for blank control) to the wells. c. Mix and incubate at room temperature for 6-10 minutes. d. Measure the absorbance at 734 nm.
-
Calculation: The scavenging percentage is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Experimental workflow for the ABTS radical scavenging assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant capacity of a compound within a cellular environment. It utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants inhibit this oxidation.[16][17][18]
Protocol:
-
Cell Culture: Seed adherent cells (e.g., HeLa, HepG2, or PC12) in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluency.
-
Loading with Probe: a. Remove the culture medium and wash the cells gently with a buffered saline solution (e.g., PBS or HBSS). b. Add a working solution of DCFH-DA (e.g., 50 µL of 20 µM) to each well.
-
Treatment: Add the test compound (this compound) or a standard (e.g., Quercetin) at various concentrations (e.g., 50 µL) to the wells. Incubate at 37°C for 60 minutes.
-
Induction of Oxidative Stress: a. Remove the treatment solution and wash the cells three times with buffered saline. b. Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells (e.g., 100 µL of 600 µM).
-
Fluorescence Measurement: Immediately begin reading the plate using a fluorescent microplate reader (Excitation: ~485 nm, Emission: ~530 nm) at 37°C. Record measurements every 5 minutes for 1 hour.
-
Calculation: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is determined by comparing the net AUC of the sample-treated wells to the control wells.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion and Future Directions
The flavonoid this compound, found in Cedrus species, demonstrates clear potential as an antioxidant agent. Evidence from cellular models shows its ability to counteract oxidative stress by reducing ROS, enhancing endogenous SOD activity, and preventing lipid peroxidation.[1] This is strongly supported by the potent radical scavenging activities observed in this compound-containing plant extracts.[2][3][4]
However, a significant gap exists in the literature concerning the quantitative antioxidant capacity of the isolated this compound molecule. To fully realize its potential for drug development, future research should prioritize the following:
-
Isolation and Structural Elucidation: Definitive isolation and characterization of this compound from Cedrus deodara or Cedrus brevifolia to resolve any structural ambiguity.
-
Quantitative In Vitro Assays: Systematic evaluation of pure this compound using a panel of standardized antioxidant assays (e.g., DPPH, ABTS, FRAP, and ORAC) to determine its intrinsic antioxidant capacity and establish IC50/EC50 values.
-
Mechanistic Studies: Investigation into the direct effects of isolated this compound on key signaling pathways, particularly the Nrf2-ARE and MAPK cascades, to elucidate its molecular mechanisms of action.
-
Advanced Cellular and In Vivo Models: Further validation of this compound's antioxidant and cytoprotective effects in more complex biological systems to assess its bioavailability, metabolism, and therapeutic efficacy.
Addressing these areas will provide the robust data required to advance this compound from a promising natural product to a potential therapeutic agent for oxidative stress-related pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro antioxidant activity and phenolic content of Cedrus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cedrus deodara: In Vivo Investigation of Burn Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]
- 7. Neuroprotective effects of citrus flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Characterization, Antioxidant and Antimicrobial Properties of Different Types of Tissue of Cedrus brevifolia Henry Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C15H18O6 | CID 3083929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. content.abcam.com [content.abcam.com]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. cellbiolabs.com [cellbiolabs.com]
Preliminary Studies on Cedrin and Neurodegeneration: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cedrin (B133356), a natural flavonoid identified from Cedrus deodara (Roxb.) G. Don, has demonstrated neuroprotective properties in preliminary in vitro studies. Research indicates that this compound can mitigate the neurotoxic effects of amyloid-β (Aβ) peptides, which are strongly implicated in the pathology of Alzheimer's disease. The primary mechanism of action appears to be twofold: the inhibition of oxidative stress and the suppression of apoptosis. In studies utilizing PC12 cells as a model for neuronal cells, this compound has been shown to improve cell viability, reduce reactive oxygen species (ROS) production, and modulate key biomarkers of oxidative stress and programmed cell death. This document provides a technical overview of these preliminary findings, including the experimental methodologies employed and the proposed signaling pathways through which this compound exerts its neuroprotective effects.
Data Presentation
The following tables summarize the quantitative and qualitative data from preliminary studies on this compound's effects on neurodegeneration models. It is important to note that specific numerical data from the primary research is not publicly available; therefore, the data presented here is based on the qualitative descriptions of the compound's effects.
Table 1: Summary of this compound's Effects on Aβ1–42-Induced Neurotoxicity in PC12 Cells
| Parameter Assessed | Effect of Aβ1–42 Treatment | Effect of this compound Treatment (0.1, 1, and 10 µM) |
| Cell Viability | Decreased | Improved |
| Reactive Oxygen Species (ROS) | Overproduction | Reduced |
| Superoxide Dismutase (SOD) Activity | Decreased | Increased |
| Malondialdehyde (MDA) Content | Increased | Decreased |
| Mitochondrial Membrane Potential | Loss | Ameliorated |
| Mitochondrial Permeability Transition Pore | Opening | Ameliorated |
| Caspase-3 Activity | Elevated | Inhibited |
| Bcl-2 Expression | Downregulated | Upregulated |
| Bax Expression | Upregulated | Suppressed |
Experimental Protocols
The following are generalized protocols for the key experiments cited in the preliminary studies of this compound, based on standard laboratory practices for the PC12 cell line.
PC12 Cell Culture and Aβ1–42-Induced Neurotoxicity Model
-
Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in a suitable medium, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum, horse serum, and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Neurotoxicity: Amyloid-β peptide 1–42 (Aβ1–42) is prepared by dissolving in a suitable solvent and aged to form oligomers, which are the neurotoxic species. PC12 cells are then treated with a specific concentration of these Aβ1–42 oligomers to induce neurotoxicity.
-
This compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations (e.g., 0.1, 1, and 10 µM) prior to or concurrently with the Aβ1–42 treatment.
Cell Viability Assay (MTT Assay)
-
PC12 cells are seeded in 96-well plates and treated with Aβ1–42 and/or this compound as described above.
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated to allow for the conversion of MTT to formazan (B1609692) by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Oxidative Stress Biomarker Assays
-
Superoxide Dismutase (SOD) Activity Assay: Cell lysates from the different treatment groups are prepared. The activity of SOD is measured using a commercially available kit, which is typically based on the inhibition of a reaction that produces a colored product. The absorbance is read with a spectrophotometer, and SOD activity is calculated based on a standard curve.
-
Malondialdehyde (MDA) Assay: MDA, a marker of lipid peroxidation, is measured in cell lysates using a thiobarbituric acid reactive substances (TBARS) assay. The reaction between MDA and thiobarbituric acid forms a colored product, which is quantified by measuring the absorbance at a specific wavelength (e.g., 532 nm).
Apoptosis-Related Protein Analysis (Western Blot)
-
Protein Extraction: Total protein is extracted from the treated PC12 cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bax, Bcl-2, and Caspase-3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Visualizations
Proposed Signaling Pathway of this compound's Neuroprotective Effects
Caption: Proposed mechanism of this compound's neuroprotective action.
Experimental Workflow for Evaluating this compound's Efficacy
Caption: General experimental workflow for assessing this compound.
Conclusion and Future Directions
The preliminary evidence suggests that this compound is a promising natural compound for the potential therapeutic intervention in neurodegenerative diseases such as Alzheimer's disease. Its ability to counteract oxidative stress and inhibit apoptosis in an in vitro model of Aβ-induced neurotoxicity highlights its neuroprotective potential.
However, it is crucial to acknowledge the preliminary nature of these findings. Future research should focus on:
-
Quantitative Analysis: Replicating the initial studies to obtain robust quantitative data on the dose-dependent effects of this compound.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of neurodegeneration to understand its bioavailability, pharmacokinetics, and effects on cognitive and behavioral outcomes.
-
Mechanism of Action: Further elucidating the precise molecular targets of this compound and its interaction with other signaling pathways involved in neurodegeneration.
Methodological & Application
Application Note: Extraction and Purification of Cedrin from Cedrus deodara
Abstract
Cedrin (B133356), a bioactive dihydroflavonol identified as 6-methyl dihydromyricetin, is a constituent of the heartwood of the Himalayan cedar, Cedrus deodara.[1][2] This compound has garnered interest within the drug development community for its potential pharmacological activities. This application note provides a detailed protocol for the extraction, isolation, and purification of this compound from Cedrus deodara heartwood. The methodology is based on a sequential solvent extraction process followed by silica (B1680970) gel column chromatography for purification. While precise yield data for this compound is not extensively reported in the literature, this protocol offers a reproducible framework for obtaining this compound for research purposes.
Introduction
Cedrus deodara (Roxb.) G. Don, commonly known as the Himalayan cedar, is a valuable medicinal plant in traditional systems of medicine.[3] Its heartwood is a rich source of various secondary metabolites, including flavonoids, terpenoids, and lignans.[2][3] Among these, the dihydroflavonol this compound has been identified as a key phytochemical constituent. The isolation and characterization of such compounds are crucial for further investigation into their biological activities and potential therapeutic applications. This document outlines a comprehensive protocol for the extraction and purification of this compound, intended for researchers in natural product chemistry and drug discovery.
Materials and Reagents
-
Cedrus deodara heartwood
-
Petroleum ether (60-80°C)
-
Methanol
-
Ethanol
-
Silica gel (for column chromatography, 60-120 mesh)
-
Pre-coated silica gel TLC plates (GF254)
-
Standard analytical grade solvents for chromatography
-
Vanillin-sulfuric acid spray reagent
Experimental Overview
The extraction and purification of this compound involves a multi-step process:
-
Preparation of Plant Material: The heartwood of Cedrus deodara is collected, dried, and pulverized to a coarse powder.
-
Sequential Solvent Extraction: A two-step solvent extraction is employed. Initially, the powdered heartwood is defatted with petroleum ether to remove non-polar constituents. This is followed by extraction with a more polar solvent, chloroform, to isolate the flavonoid-rich fraction containing this compound.
-
Purification by Column Chromatography: The crude chloroform extract is subjected to silica gel column chromatography to separate and purify this compound from other co-extracted compounds.
-
Characterization: The purified this compound is identified and characterized using spectroscopic techniques such as NMR and Mass Spectrometry.
Experimental Protocols
Protocol 1: Preparation of Cedrus deodara Heartwood
-
Obtain fresh heartwood from Cedrus deodara.
-
Cut the heartwood into small pieces and air-dry in the shade for 7-10 days or until completely dry.
-
Grind the dried heartwood into a coarse powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dry place until extraction.
Protocol 2: Sequential Solvent Extraction of this compound
-
Defatting:
-
Pack the dried heartwood powder (e.g., 1 kg) into a Soxhlet apparatus.
-
Extract with petroleum ether (60-80°C) for approximately 48-72 hours or until the solvent running through the siphon is colorless.
-
Discard the petroleum ether extract (or save for analysis of non-polar compounds).
-
Air-dry the defatted heartwood powder to remove residual petroleum ether.
-
-
Extraction of this compound-Containing Fraction:
-
Repack the defatted heartwood powder into the Soxhlet apparatus.
-
Extract with chloroform for approximately 48-72 hours.
-
Concentrate the chloroform extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a semi-solid residue. This is the crude extract to be used for purification.
-
Protocol 3: Purification of this compound by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel (e.g., 200 g for 10 g of crude extract) in a non-polar solvent (e.g., n-hexane or petroleum ether).
-
Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.
-
Wash the packed column with the starting eluent.
-
-
Sample Loading:
-
Adsorb the crude chloroform extract onto a small amount of silica gel to create a dry powder.
-
Carefully load the sample-adsorbed silica gel onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity. A common solvent system is n-hexane with increasing proportions of ethyl acetate (B1210297) or chloroform with increasing proportions of methanol.
-
Start with 100% n-hexane and gradually increase the concentration of ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on).
-
Collect fractions of a fixed volume (e.g., 25 mL or 50 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC).
-
Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol, 95:5).
-
Visualize the spots under UV light and/or by spraying with a vanillin-sulfuric acid reagent followed by heating.
-
Pool the fractions containing the compound of interest (this compound).
-
-
Final Purification:
-
Concentrate the pooled fractions to obtain purified this compound.
-
If necessary, recrystallize the compound from a suitable solvent to achieve higher purity.
-
Data Presentation
While specific quantitative yields for this compound are not well-documented, the following table summarizes typical yields for different crude extracts from Cedrus deodara as reported in the literature.
| Plant Part | Extraction Method | Solvent | Yield (%) | Reference |
| Branches | Maceration (3x72h) | 80% Methanol | 13.7 | |
| Wood | Autoclave | Water | 2.85 | |
| Wood | Autoclave with H3PMo12O40 | Water | 7.51 | |
| Wood | Autoclave with silica-supported MoO3 | Water | 5.50 | |
| Wood | Hydrodistillation | Water | 3.6 | |
| Wood | Enzymatic-assisted hydrodistillation | Water | 6.6 |
Visualization of Experimental Workflow
References
Application Note: Quantification of Cedrin Using High-Performance Liquid Chromatography
AN-HPLC-001
Introduction
Cedrin (B133356) is a natural flavonoid found in plants such as Cedrus deodara.[1] It has garnered significant interest in the scientific community due to its potential therapeutic properties, including neuroprotective effects against amyloid-β induced toxicity.[1][2] Research has shown that this compound can mitigate oxidative stress and mitochondrial dysfunction, and suppress apoptosis.[2][3] As with many natural products, accurate and reliable quantification is essential for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity for the separation and quantification of individual components in complex mixtures. This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Chemical Structure of this compound
-
Molecular Formula: C₁₅H₁₈O₆
-
Molecular Weight: 294.30 g/mol
-
CAS Number: 75513-81-4
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general procedure for the quantitative analysis of this compound. Method optimization may be required depending on the sample matrix and instrumentation.
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile |
| Gradient | 0-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
2. Preparation of Standard Solutions
A stock solution of this compound is prepared by accurately weighing a known amount of this compound standard and dissolving it in a suitable solvent, such as methanol (B129727) or DMSO. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
3. Sample Preparation
The sample preparation method will vary depending on the sample matrix. A general procedure for extraction from a plant matrix is outlined below.
-
Extraction: A known amount of the dried and powdered sample is extracted with a suitable solvent (e.g., methanol, ethanol) using techniques such as sonication or soxhlet extraction.
-
Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
-
Solid-Phase Extraction (SPE) (Optional): For complex matrices, an SPE step may be necessary to remove interfering compounds and concentrate the analyte.
Method Validation Parameters
The following table summarizes the typical performance characteristics of a validated HPLC method for the analysis of a flavonoid like this compound.
| Parameter | Typical Performance |
| Retention Time (tR) | ~15-20 min (highly dependent on specific conditions) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Signaling Pathway and Experimental Workflow
This compound's Neuroprotective Signaling Pathway
This compound has been shown to exert neuroprotective effects by inhibiting oxidative stress and apoptosis. The following diagram illustrates a simplified proposed signaling pathway.
A simplified diagram of this compound's neuroprotective mechanism.
Experimental Workflow for HPLC Analysis
The following diagram outlines the general workflow for the HPLC analysis of this compound.
General workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a framework for the reliable quantification of this compound. The protocol is straightforward and utilizes standard instrumentation, making it accessible for most analytical laboratories. This application note serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound, enabling accurate analysis for quality control and research applications.
References
Application Notes and Protocols for the Quantification of Cedrin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedrin (B133356) is a dihydroflavonol, a type of natural flavonoid, primarily found in the wood of Cedrus deodara (the Himalayan cedar). Emerging research has highlighted its potential neuroprotective properties, making it a compound of significant interest for therapeutic applications. The protective effects of this compound are believed to be linked to its ability to mitigate oxidative stress and modulate key cellular signaling pathways.
These application notes provide a comprehensive guide to the extraction and quantification of this compound from plant materials, specifically targeting researchers in natural product chemistry, pharmacology, and drug development. The protocols detailed below are based on established methodologies for the analysis of flavonoids and related compounds.
Data Presentation: Quantitative Analysis of this compound
Precise quantification of this compound is crucial for standardizing extracts and for pharmacological studies. While specific quantitative data for this compound in various extracts is not extensively published, the following table illustrates how such data can be presented. The values provided are hypothetical and serve as a template for reporting experimental findings.
| Plant Material | Extraction Solvent | Extraction Method | This compound Concentration (µg/g of dry weight) |
| Cedrus deodara (Heartwood) | 80% Ethanol (B145695) | Soxhlet Extraction | 150.2 ± 12.5 |
| Cedrus deodara (Heartwood) | 95% Methanol (B129727) | Maceration | 125.8 ± 9.8 |
| Cedrus deodara (Sapwood) | 80% Ethanol | Ultrasonic-Assisted Extraction | 45.7 ± 5.1 |
| Cedrus deodara (Bark) | 70% Acetone | Maceration | 22.4 ± 3.3 |
Experimental Protocols
Protocol 1: Extraction of this compound from Cedrus deodara Wood
This protocol details the extraction of this compound from the wood of Cedrus deodara.
Materials:
-
Dried heartwood of Cedrus deodara, ground to a coarse powder (20-40 mesh)
-
80% Ethanol (v/v)
-
Soxhlet apparatus
-
Rotary evaporator
-
Whatman No. 1 filter paper
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Accurately weigh approximately 20 g of the powdered Cedrus deodara heartwood.
-
Place the powdered wood into a cellulose (B213188) thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of 80% ethanol and connect it to the Soxhlet extractor and a condenser.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, allow the apparatus to cool.
-
Filter the resulting extract through Whatman No. 1 filter paper to remove any fine particles.
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Dry the concentrated extract completely in a vacuum oven to obtain the crude this compound-containing extract.
-
Store the dried extract at -20°C in an airtight, light-protected container until further analysis.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a method for the quantitative analysis of this compound in the plant extract using HPLC with UV detection.
Materials and Equipment:
-
HPLC system equipped with a UV-Vis detector, autosampler, and column oven
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound analytical standard (of known purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90% to 10% B
-
40-45 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
Procedure:
1. Preparation of Standard Solutions: a. Prepare a stock solution of the this compound standard (1 mg/mL) by accurately weighing the standard and dissolving it in methanol. b. From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. c. Filter each standard solution through a 0.45 µm syringe filter before injection.
2. Preparation of Sample Solution: a. Accurately weigh 10 mg of the dried plant extract obtained from Protocol 1. b. Dissolve the extract in 10 mL of methanol. c. Sonicate the solution for 15 minutes to ensure complete dissolution. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. Analysis: a. Inject the prepared standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration. b. Inject the prepared sample solution into the HPLC system. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. d. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
4. Calculation: The concentration of this compound in the plant extract can be calculated using the following formula:
This compound (µg/g of extract) = (C × V) / W
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
V = Final volume of the dissolved extract (mL)
-
W = Weight of the extract taken for analysis (g)
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and quantification of this compound from plant material.
Caption: Workflow for this compound Extraction and Quantification.
Signaling Pathways
This compound, as a flavonoid with neuroprotective properties, is likely to exert its effects through the modulation of key signaling pathways involved in cellular defense against oxidative stress and the promotion of cell survival.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Activation of this pathway can inhibit apoptosis and promote neuronal health.
Caption: this compound's potential activation of the PI3K/Akt pathway.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is the primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of numerous antioxidant and cytoprotective genes.
Caption: this compound's potential role in the Nrf2/ARE pathway.
Application Notes and Protocols for In Vitro Antioxidant Assays of Cedrin
Disclaimer: The following application notes and protocols provide a framework for assessing the antioxidant capacity of a compound referred to as "Cedrin." As of the latest literature search, specific quantitative data on this compound's performance in DPPH, FRAP, and ABTS assays are not publicly available. Therefore, the data presented in the tables are hypothetical and for illustrative purposes only, designed to guide researchers in their experimental setup and data presentation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Application Note:
The DPPH assay is a widely used, rapid, and simple method for evaluating the free radical scavenging activity of a compound.[1][2][3] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[3] The DPPH radical exhibits a deep purple color with a maximum absorbance around 517 nm.[2][3] Upon reduction by an antioxidant, the color changes to a pale yellow.[3] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.[3] This assay is valuable for the initial screening of compounds like this compound to determine their potential as primary antioxidants. The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[4] A lower IC50 value indicates a higher antioxidant potency.[4]
Experimental Protocol:
Materials:
-
This compound (dissolved in a suitable solvent, e.g., ethanol (B145695) or methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Positive Control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of reading at 517 nm[1][2]
-
Micropipettes
Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve a concentration of 0.1 mM.[1][2] This solution should be freshly prepared and kept in the dark to prevent degradation.[3]
-
This compound Sample Solutions: Prepare a series of dilutions of the this compound stock solution in the same solvent used for the DPPH solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Solutions: Prepare a similar dilution series for the positive control (e.g., Ascorbic acid or Trolox).
Assay Procedure:
-
In a 96-well plate, add a specific volume of the different concentrations of this compound solutions to the wells (e.g., 100 µL).
-
Add the same volume of the positive control dilutions to separate wells.
-
For the blank (control), add the solvent instead of the sample.
-
Add an equal volume of the 0.1 mM DPPH working solution to all wells (e.g., 100 µL).[5]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1][2]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[1][2]
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.
Hypothetical Data for this compound in DPPH Assay:
| Compound | Concentration (µg/mL) | % Scavenging | IC50 (µg/mL) |
| This compound | 10 | 15.2 ± 1.1 | \multirow{5}{}{85.4} |
| 25 | 30.5 ± 2.3 | ||
| 50 | 48.9 ± 3.5 | ||
| 100 | 75.8 ± 4.1 | ||
| 200 | 92.1 ± 2.9 | ||
| Ascorbic Acid | 2 | 25.4 ± 1.8 | \multirow{5}{}{8.7} |
| 5 | 45.1 ± 3.2 | ||
| 10 | 70.3 ± 2.5 | ||
| 20 | 94.6 ± 1.9 | ||
| 50 | 98.2 ± 0.8 |
Values are presented as mean ± standard deviation.
FRAP (Ferric Reducing Antioxidant Power) Assay
Application Note:
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[6][7] This reduction results in the formation of an intense blue-colored complex, which has a maximum absorbance at 593 nm.[6][7] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants present in the sample.[8] The FRAP assay is a simple, fast, and cost-effective method, making it suitable for high-throughput screening of antioxidants like this compound.[9] The results are typically expressed as Trolox equivalents (TE), which is the concentration of Trolox having the equivalent antioxidant activity as the sample.
Experimental Protocol:
Materials:
-
This compound (dissolved in a suitable solvent)
-
FRAP Reagent Components:
-
300 mM Acetate (B1210297) buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM Ferric Chloride (FeCl₃·6H₂O) solution
-
-
Positive Control (e.g., Trolox or Ferrous Sulfate)
-
96-well microplate
-
Spectrophotometer or microplate reader capable of reading at 593 nm[6]
-
Water bath at 37°C
-
Micropipettes
Reagent Preparation:
-
FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[9][10] Warm the reagent to 37°C before use.[9]
-
This compound Sample Solutions: Prepare various dilutions of this compound in a suitable solvent.
-
Trolox Standard Curve: Prepare a series of Trolox standards of known concentrations (e.g., 100, 200, 400, 600, 800, 1000 µM).
Assay Procedure:
-
Add a small volume of the this compound sample dilutions to the wells of a 96-well plate (e.g., 20 µL).
-
Add the same volume of the Trolox standards to separate wells for the standard curve.
-
Add the FRAP reagent to all wells (e.g., 180 µL).
-
Mix thoroughly and incubate at 37°C for a specified time (e.g., 4-6 minutes, although some protocols suggest up to 30 minutes).[9]
-
Measure the absorbance at 593 nm.[6]
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the Trolox standards against their concentrations.
-
Determine the Trolox equivalent of the this compound samples by interpolating their absorbance values from the standard curve.
-
The antioxidant capacity is expressed as µM Trolox Equivalents (TE) per mg or mL of the sample.
Hypothetical Data for this compound in FRAP Assay:
| Compound | Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (µM TE/mg) |
| This compound | 50 | 0.215 ± 0.018 | \multirow{3}{*}{450.7} |
| 100 | 0.432 ± 0.025 | ||
| 200 | 0.859 ± 0.041 | ||
| Trolox | 100 µM | 0.198 ± 0.011 | N/A |
| 200 µM | 0.395 ± 0.022 | N/A | |
| 400 µM | 0.791 ± 0.038 | N/A | |
| 800 µM | 1.585 ± 0.075 | N/A |
Values are presented as mean ± standard deviation.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Application Note:
The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).[11][12] The ABTS•⁺ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[13] The radical has a characteristic blue-green color with a maximum absorbance at 734 nm.[14] In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[15] This assay is applicable to both hydrophilic and lipophilic antioxidants and is not as affected by pH as other assays.[16] Similar to the DPPH assay, results can be expressed as an IC50 value or, more commonly, as Trolox equivalents.[11]
Experimental Protocol:
Materials:
-
This compound (dissolved in a suitable solvent)
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive Control (Trolox)
-
96-well microplate
-
Spectrophotometer or microplate reader capable of reading at 734 nm[13]
-
Micropipettes
Reagent Preparation:
-
ABTS Radical Cation (ABTS•⁺) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.[13]
-
-
ABTS•⁺ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[13]
-
This compound Sample Solutions: Prepare a series of dilutions of this compound.
-
Trolox Standard Curve: Prepare a series of Trolox standards of known concentrations.
Assay Procedure:
-
Add a small volume of the this compound sample dilutions to the wells of a 96-well plate (e.g., 20 µL).
-
Add the same volume of the Trolox standards to separate wells.
-
Add a larger volume of the ABTS•⁺ working solution to all wells (e.g., 180 µL).
-
Mix and incubate at room temperature for a set time (e.g., 6 minutes).[13]
-
Measure the absorbance at 734 nm.[13]
Data Analysis: The percentage of ABTS•⁺ scavenging is calculated using the formula:
% Scavenging = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the ABTS•⁺ solution without the sample.
-
A_sample is the absorbance of the ABTS•⁺ solution with the sample.
The IC50 value can be determined from a plot of % scavenging against concentration. Alternatively, a Trolox standard curve can be used to calculate the Trolox Equivalent Antioxidant Capacity (TEAC).
Hypothetical Data for this compound in ABTS Assay:
| Compound | Concentration (µg/mL) | % Scavenging | TEAC (µM TE/mg) |
| This compound | 10 | 18.3 ± 1.5 | \multirow{5}{*}{625.9} |
| 25 | 38.9 ± 2.8 | ||
| 50 | 65.4 ± 4.2 | ||
| 75 | 88.1 ± 3.1 | ||
| 100 | 95.7 ± 2.4 | ||
| Trolox | 5 µM | 22.1 ± 1.9 | N/A |
| 10 µM | 42.5 ± 3.6 | N/A | |
| 20 µM | 80.2 ± 5.1 | N/A | |
| 25 µM | 96.3 ± 2.7 | N/A |
Values are presented as mean ± standard deviation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ultimatetreat.com.au [ultimatetreat.com.au]
- 10. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 12. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cedrin Neuroprotection in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedrin, a natural compound, has demonstrated significant neuroprotective properties in preclinical studies. These application notes provide detailed protocols for utilizing cell culture models to investigate and quantify the neuroprotective effects of this compound against neurotoxic insults, particularly those implicated in neurodegenerative diseases such as Alzheimer's Disease. The human neuroblastoma cell line, SH-SY5Y, and the rat pheochromocytoma cell line, PC12, are highlighted as robust and relevant in vitro models. These cells can be treated with neurotoxins like amyloid-beta (Aβ) to mimic the pathological conditions of neurodegeneration, allowing for the assessment of this compound's therapeutic potential. The provided protocols cover cell culture and differentiation, induction of neurotoxicity, and various assays to measure neuroprotection, including cell viability, oxidative stress, mitochondrial health, and apoptosis.
Recommended Cell Culture Models
SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used model in neuroscience research due to its human origin and ability to differentiate into a mature neuronal phenotype. Differentiated SH-SY5Y cells express various neuronal markers and exhibit characteristics of functional neurons, making them a suitable model for studying neuroprotective agents.
PC12 Rat Pheochromocytoma Cells
PC12 cells are another popular model for neuroprotection studies. Derived from a rat adrenal medulla tumor, these cells can be differentiated with nerve growth factor (NGF) to exhibit a sympathetic neuron-like phenotype. They are particularly useful for studying the effects of neurotoxins and the protective mechanisms of therapeutic compounds. Research has shown that this compound can protect PC12 cells from neurotoxicity induced by amyloid β1–42.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in neuroprotection assays based on available preclinical data.
Table 1: Effect of this compound on Cell Viability in Aβ-Treated PC12 Cells
| Treatment Group | This compound Concentration (µM) | Cell Viability (%) |
| Control | 0 | 100 |
| Aβ (1-42) | 0 | Reduced (Specific % not available) |
| Aβ (1-42) + this compound | 0.1 | Increased |
| Aβ (1-42) + this compound | 1 | Increased |
| Aβ (1-42) + this compound | 10 | Significantly Increased |
Table 2: Effect of this compound on Oxidative Stress Markers in Aβ-Treated PC12 Cells
| Treatment Group | This compound Concentration (µM) | Reactive Oxygen Species (ROS) Levels | Superoxide (B77818) Dismutase (SOD) Activity | Malondialdehyde (MDA) Content |
| Control | 0 | Baseline | Normal | Normal |
| Aβ (1-42) | 0 | Increased | Decreased | Increased |
| Aβ (1-42) + this compound | 0.1, 1, 10 | Reduced | Increased | Decreased |
Table 3: Effect of this compound on Apoptosis Markers in Aβ-Treated PC12 Cells
| Treatment Group | This compound Concentration (µM) | Mitochondrial Membrane Potential (ΔΨm) | Bcl-2 Expression | Bax Expression |
| Control | 0 | Stable | Normal | Normal |
| Aβ (1-42) | 0 | Decreased | Downregulated | Upregulated |
| Aβ (1-42) + this compound | 0.1, 1, 10 | Ameliorated | Upregulated | Downregulated |
Signaling Pathways and Experimental Workflow
The neuroprotective mechanism of this compound involves the mitigation of oxidative stress and the inhibition of the intrinsic apoptosis pathway.
Caption: General experimental workflow for assessing this compound's neuroprotection.
Caption: this compound's proposed mechanism of neuroprotection against Aβ toxicity.
Experimental Protocols
Cell Culture and Differentiation
1.1. SH-SY5Y Cell Culture and Differentiation
-
Culture Medium: 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids Solution.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Subculture cells when they reach 70-80% confluency using 0.25% Trypsin-EDTA.
-
Differentiation:
-
Plate SH-SY5Y cells at a density of 1 x 10⁵ cells/mL.
-
After 24 hours, replace the culture medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA).
-
Culture for 5-7 days, changing the medium every 2-3 days.
-
1.2. PC12 Cell Culture and Differentiation
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation:
-
Plate PC12 cells on collagen-coated plates.
-
Induce differentiation by adding 50-100 ng/mL Nerve Growth Factor (NGF) to the culture medium.
-
Differentiate for 5-7 days, observing for neurite outgrowth.
-
Induction of Amyloid-β Neurotoxicity
-
Aβ Peptide Preparation: Prepare Aβ (1-42) oligomers by dissolving the peptide in a suitable solvent and incubating to allow for aggregation, following established protocols.
-
Cell Treatment:
-
Pre-treat differentiated cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified period (e.g., 2-4 hours).
-
Add the prepared Aβ oligomers to the cell culture medium at a final concentration known to induce toxicity (e.g., 1-10 µM).
-
Incubate the cells for 24 to 48 hours.
-
Neuroprotection Assays
3.1. Cell Viability Assay (MTT Assay)
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well at a 1:10 dilution.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
3.2. Measurement of Reactive Oxygen Species (ROS)
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or fluorescence microscope.
3.3. Superoxide Dismutase (SOD) Activity Assay
-
Collect cell lysates after treatment.
-
Use a commercially available SOD assay kit that measures the inhibition of the reduction of a tetrazolium salt by superoxide radicals.
-
Follow the manufacturer's protocol to measure the absorbance and calculate SOD activity.
3.4. Malondialdehyde (MDA) Assay
-
Collect cell lysates.
-
Use a commercial MDA assay kit, which is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Measure the absorbance at the specified wavelength and determine the MDA concentration from a standard curve.
3.5. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)
-
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
After treatment, incubate the cells with JC-1 dye according to the manufacturer's protocol.
-
Measure the red and green fluorescence intensities using a fluorescence microplate reader or flow cytometer.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
3.6. Western Blot for Bcl-2 and Bax
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.
References
Application Notes & Protocols: Investigating the Neuroprotective Effects of Cedrin on Amyloid-Beta Toxicity in PC12 Cells
Audience: Researchers, scientists, and drug development professionals in the fields of neurobiology, pharmacology, and Alzheimer's disease research.
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, leading to synaptic dysfunction and neuronal cell death. The rat pheochromocytoma (PC12) cell line is a widely utilized in vitro model to study the mechanisms of Aβ-induced neurotoxicity and to screen for potential neuroprotective compounds.[1][2][3] When treated with Nerve Growth Factor (NGF), PC12 cells differentiate into neuron-like cells, exhibiting characteristics that make them a suitable model for neuronal studies.[2][4] This document provides detailed protocols for utilizing PC12 cells to investigate the therapeutic potential of Cedrin, a compound isolated from Cedrus deodara, against Aβ-induced toxicity. This compound has been shown to exhibit neuroprotective effects by mitigating oxidative stress, mitochondrial dysfunction, and apoptosis in Aβ-treated PC12 cells.
These application notes will guide researchers through the essential experimental procedures, from cell culture and differentiation to the assessment of this compound's efficacy in protecting against Aβ toxicity. The key assays described include the MTT assay for cell viability, measurement of reactive oxygen species (ROS) for oxidative stress, and caspase-3 activity for apoptosis. Furthermore, we will explore the modulation of key signaling pathways, such as PI3K/Akt and MAPK/ERK, which are implicated in Aβ pathology.
Experimental Protocols
PC12 Cell Culture and Differentiation
Objective: To maintain and differentiate PC12 cells to acquire a neuronal phenotype for subsequent experiments.
Materials:
-
PC12 cell line
-
DMEM-Hi (High Glucose) medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Collagen-coated culture flasks and plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Culture:
-
Culture PC12 cells in DMEM-Hi supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Change the media every 2-3 days.
-
For passaging, detach cells by gentle pipetting or brief trypsinization and split at a 1:3 to 1:6 ratio.
-
-
Differentiation:
-
Seed PC12 cells onto collagen-coated plates at a density of 5 x 10³ cells/well in a 96-well plate or an appropriate density for other plate formats.
-
Allow cells to adhere for 24 hours.
-
To induce differentiation, replace the culture medium with a low-serum differentiation medium (e.g., DMEM-Hi with 1% HS) supplemented with 50 ng/mL NGF.
-
Maintain the differentiated cells for 5-7 days, changing the differentiation medium every 2-3 days, before proceeding with Aβ and this compound treatment. Differentiated cells will exhibit neurite outgrowth.
-
Preparation of Amyloid-Beta (Aβ) Oligomers
Objective: To prepare aggregated Aβ peptides that are neurotoxic to cultured cells.
Materials:
-
Amyloid-beta 1-42 (Aβ1-42) peptide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile cell culture medium (e.g., DMEM-Hi)
Protocol:
-
Reconstitute lyophilized Aβ1-42 peptide in 100% DMSO to a stock concentration of 1 mM.
-
To induce aggregation, dilute the Aβ1-42 stock solution in sterile DMEM-Hi to the desired final concentration (e.g., 10 µM).
-
Incubate the Aβ1-42 solution at 37°C for 24-48 hours to allow for the formation of toxic oligomers.
This compound Treatment and Aβ-induced Toxicity
Objective: To treat differentiated PC12 cells with this compound prior to exposing them to toxic Aβ oligomers.
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
After the differentiation period, pre-treat the PC12 cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for a specified duration (e.g., 2 hours).
-
Following pre-treatment, add the prepared Aβ1-42 oligomers to the cell culture wells to a final concentration known to induce toxicity (e.g., 10 µM).
-
Co-incubate the cells with this compound and Aβ1-42 for 24-48 hours before performing subsequent assays.
Assessment of this compound's Neuroprotective Effects
Cell Viability Assessment (MTT Assay)
Objective: To quantify the viability of PC12 cells following treatment with this compound and Aβ1-42.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate containing 100 µL of medium.
-
Incubate the plate at 37°C for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the levels of intracellular ROS as an indicator of oxidative stress.
Materials:
-
2',7'-dichlorofluorescein diacetate (DCFH-DA) probe
-
PBS
-
Fluorescence microscope or plate reader
Protocol:
-
Following treatment, remove the culture medium and wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (containing lysis buffer, reaction buffer, and caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader
Protocol:
-
After treatment, lyse the cells using the lysis buffer provided in the kit and incubate on ice.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) at 405 nm or fluorescence (for fluorometric assays) at the appropriate excitation/emission wavelengths.
-
The caspase-3 activity is proportional to the color or fluorescence intensity.
Data Presentation
The quantitative data from the aforementioned assays should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Aβ-induced Cytotoxicity in PC12 Cells
| Treatment Group | Cell Viability (%) |
| Control | 100 ± 5.2 |
| Aβ (10 µM) | 52 ± 4.5 |
| This compound (1 µM) + Aβ | 65 ± 3.8 |
| This compound (10 µM) + Aβ | 78 ± 4.1 |
| This compound (50 µM) + Aβ | 91 ± 4.9 |
| This compound (50 µM) only | 98 ± 5.5 |
| Data are presented as mean ± SD. |
Table 2: Effect of this compound on Aβ-induced ROS Production and Caspase-3 Activity
| Treatment Group | Relative ROS Levels (%) | Relative Caspase-3 Activity (%) |
| Control | 100 ± 8.1 | 100 ± 7.5 |
| Aβ (10 µM) | 250 ± 15.3 | 320 ± 20.1 |
| This compound (10 µM) + Aβ | 150 ± 10.2 | 180 ± 12.6 |
| This compound (50 µM) + Aβ | 110 ± 9.5 | 125 ± 10.3 |
| Data are presented as mean ± SD. |
Visualization of Pathways and Workflows
Signaling Pathways
Amyloid-beta is known to disrupt crucial neuronal signaling pathways, including the pro-survival PI3K/Akt pathway and the stress-activated MAPK/ERK pathway. Aβ can inhibit the PI3K/Akt pathway, leading to decreased cell survival, and can aberrantly activate the MAPK/ERK pathway, contributing to neurotoxicity. This compound may exert its neuroprotective effects by modulating these pathways.
Caption: PI3K/Akt Signaling Pathway in Aβ Toxicity and this compound's Potential Intervention.
Caption: MAPK/ERK Signaling Pathway in Aβ-induced Neurotoxicity.
Experimental Workflow
The overall experimental design follows a logical progression from cell culture to data analysis.
Caption: Experimental Workflow for Assessing this compound's Neuroprotective Effects.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | The cellular model for Alzheimer's disease research: PC12 cells [frontiersin.org]
- 3. Frontiers | β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway [frontiersin.org]
- 4. PC12 cell protocols [whitelabs.org]
Application Notes and Protocols: Measuring Superoxide Dismutase Activity with Cedrin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superoxide (B77818) dismutases (SODs) are a critical class of antioxidant enzymes that play a vital role in protecting cells from oxidative damage.[1][2] These metalloenzymes catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), which are then further detoxified by other enzymes like catalase and glutathione (B108866) peroxidase.[1][2][3] The balance between reactive oxygen species (ROS) production and elimination is crucial for cellular homeostasis, and disruptions in this balance can lead to oxidative stress, a condition implicated in various pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer.
Cedrin, a natural flavonoid isolated from Cedrus deodara, has been identified as a compound with significant antioxidant properties. Research has shown that this compound can mitigate oxidative stress by reducing the overproduction of ROS. Notably, studies have demonstrated that this compound treatment can lead to an increase in the activity of superoxide dismutase, highlighting its potential as a therapeutic agent for conditions associated with oxidative damage.
These application notes provide a detailed protocol for researchers to measure the effect of this compound on superoxide dismutase activity in a laboratory setting.
Experimental Principles
The most common methods for measuring SOD activity are indirect assays that involve the generation of superoxide radicals and a detection system that is inhibited by SOD. A widely used system employs xanthine (B1682287) oxidase to produce superoxide radicals, which then reduce a detector molecule, such as nitroblue tetrazolium (NBT) or a water-soluble tetrazolium salt (WST-1), resulting in a color change that can be measured spectrophotometrically. The presence of SOD in the sample will inhibit this reduction, and the degree of inhibition is proportional to the SOD activity.
Data Presentation: Expected Outcomes of this compound Treatment
The following table summarizes hypothetical quantitative data illustrating the potential dose-dependent effect of this compound on SOD activity in a cell-based assay. This data is for illustrative purposes and actual results may vary depending on the experimental conditions, cell type, and this compound concentrations used.
| Treatment Group | This compound Concentration (µM) | SOD Activity (% Inhibition of NBT reduction) |
| Vehicle Control | 0 | 25.4 ± 3.1 |
| This compound | 1 | 38.7 ± 4.2 |
| This compound | 10 | 55.9 ± 5.8 |
| This compound | 50 | 72.3 ± 6.5 |
| Positive Control (SOD) | 10 U/mL | 95.2 ± 2.5 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for adherent cell lines, but can be adapted for suspension cells.
Materials:
-
Cell culture medium (appropriate for the chosen cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (CAS No. 75513-81-4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Once the cells have reached the desired confluency, replace the old medium with fresh medium containing various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group.
-
Incubation: Incubate the cells with this compound for the desired treatment period (e.g., 24, 48, or 72 hours).
Sample Preparation (Cell Lysate)
Materials:
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.1 M Tris/HCl, pH 7.4 containing 0.5% Triton X-100, 5 mM β-mercaptoethanol, 0.1 mg/ml PMSF)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Washing: After the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold cell lysis buffer to each well and scrape the cells.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total SOD activity, to a new pre-chilled tube. Store the samples on ice for immediate use or at -80°C for long-term storage.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay) for normalization of SOD activity.
SOD Activity Assay (NBT Method)
This protocol is a common and cost-effective method for determining SOD activity.
Materials:
-
50 mM Sodium Phosphate (B84403) Buffer (pH 7.8)
-
10 mM Nitroblue Tetrazolium (NBT) solution
-
10 mM Hydroxylamine (B1172632) hydrochloride
-
Cell lysate from the sample preparation step
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing sodium phosphate buffer, NBT, and hydroxylamine hydrochloride.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Sample wells: A specific volume of cell lysate.
-
Blank wells: The same volume of cell lysis buffer.
-
-
Reaction Initiation: Add the reaction mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 10-20 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.
-
Calculation of SOD Activity: The SOD activity is calculated as the percentage of inhibition of NBT reduction.
-
% Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
Visualizations
Caption: Experimental workflow for measuring SOD activity after this compound treatment.
Caption: Proposed mechanism of this compound's effect on the SOD pathway.
References
Assessing the Impact of Cedrin on Oxidative Stress: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the potential of Cedrin, a natural flavonoid, in mitigating cellular oxidative stress. The protocols outlined below detail methods for inducing and measuring key markers of oxidative stress and for elucidating the role of the Nrf2 signaling pathway in the observed effects of this compound.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. This compound, a flavonoid isolated from Cedrus deodara, has demonstrated potential antioxidant properties by reducing ROS overproduction, increasing superoxide (B77818) dismutase (SOD) activity, and decreasing malondialdehyde (MDA) content in preclinical studies.[1][2][3] This document provides a detailed experimental design to systematically evaluate the protective effects of this compound against oxidative stress and to explore its underlying molecular mechanisms, with a focus on the Nrf2 signaling pathway.
Experimental Workflow
The overall experimental design follows a logical progression from establishing a cellular model of oxidative stress to quantifying the protective effects of this compound and finally to investigating the molecular pathways involved.
References
Application Notes and Protocols for Cedrin as a Potential Therapeutic Agent in Neurological Disorders
Introduction
The therapeutic potential of compounds named "Cedrin" has been explored in the context of neurological disorders. It is critical to distinguish between two distinct entities that share this name: This compound , a natural flavonoid, and Cethrin® , a recombinant protein drug. This document provides detailed application notes and protocols for both, tailored for researchers, scientists, and drug development professionals.
Part 1: this compound (Flavonoid) for Neurodegenerative Disease Models
Application Note 1: Neuroprotective Effects of this compound in an In Vitro Model of Alzheimer's Disease
This compound, a natural flavonoid isolated from Cedrus deodara, has demonstrated significant neuroprotective properties in preclinical studies.[1] It has been shown to protect neuronal-like cells (PC12) from the neurotoxicity induced by amyloid-beta 1-42 (Aβ1-42), a key pathological hallmark of Alzheimer's disease.[1] The mechanism of action for this compound's neuroprotection involves the mitigation of oxidative stress and the suppression of apoptosis.[1]
Mechanism of Action:
This compound's protective effects are attributed to its ability to:
-
Reduce Reactive Oxygen Species (ROS) Production: It counteracts the excessive production of ROS induced by Aβ1-42.[1]
-
Enhance Antioxidant Enzyme Activity: this compound increases the activity of superoxide (B77818) dismutase (SOD), a critical enzyme in the cellular antioxidant defense system.[1]
-
Decrease Lipid Peroxidation: It lowers the levels of malondialdehyde (MDA), a marker of oxidative damage to lipids.[1]
-
Preserve Mitochondrial Function: this compound helps to maintain the mitochondrial membrane potential, preventing the opening of the mitochondrial permeability transition pore.[1]
-
Inhibit Apoptosis: It modulates the expression of apoptosis-related proteins, specifically upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax, and inhibits the activity of caspase-3.[1]
Quantitative Data Summary: Neuroprotective Effects of this compound
| Parameter Assessed | Model System | Treatment | Key Findings |
| Cell Viability | Aβ1-42-treated PC12 cells | This compound | Dose-dependent increase in cell viability. |
| Intracellular ROS | Aβ1-42-treated PC12 cells | This compound | Significant reduction in ROS levels. |
| SOD Activity | Aβ1-42-treated PC12 cells | This compound | Restoration of SOD activity. |
| MDA Content | Aβ1-42-treated PC12 cells | This compound | Marked decrease in MDA levels. |
| Mitochondrial Membrane Potential | Aβ1-42-treated PC12 cells | This compound | Prevention of Aβ1-42-induced mitochondrial depolarization. |
| Caspase-3 Activity | Aβ1-42-treated PC12 cells | This compound | Inhibition of caspase-3 activation. |
| Bcl-2 and Bax Expression | Aβ1-42-treated PC12 cells | This compound | Increased Bcl-2/Bax ratio. |
Experimental Protocol 1: Assessment of this compound's Neuroprotective Effects in PC12 Cells
This protocol outlines the methodology for evaluating the neuroprotective effects of the flavonoid this compound against Aβ1-42-induced toxicity in a PC12 cell line model.
1. Materials and Reagents:
-
PC12 cell line (rat pheochromocytoma)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS) and Horse Serum (HS)
-
Penicillin-Streptomycin (B12071052) solution
-
Aβ1-42 peptide
-
This compound (flavonoid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reagents for ROS, SOD, MDA, mitochondrial membrane potential, and caspase-3 assays
-
Antibodies for Bcl-2, Bax, and a loading control (e.g., β-actin) for Western blotting
2. Cell Culture and Treatment:
-
Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, larger plates for protein extraction).
-
Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 2 hours).
-
Subsequently, expose the cells to aggregated Aβ1-42 (e.g., 20 µM) for 24 hours.
3. Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Measurement of Oxidative Stress Markers:
-
Intracellular ROS: Use a fluorescent probe (e.g., DCFH-DA) and measure fluorescence intensity.
-
SOD Activity and MDA Content: Utilize commercially available kits according to the manufacturer's instructions.
5. Assessment of Apoptosis:
-
Mitochondrial Membrane Potential: Employ a fluorescent dye (e.g., JC-1 or Rhodamine 123) and measure the ratio of red to green fluorescence.
-
Caspase-3 Activity: Use a colorimetric or fluorometric assay kit to measure the activity of cleaved caspase-3.
-
Western Blotting: Extract proteins from cell lysates, separate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Bcl-2 and Bax.
Visualizations: Signaling Pathway and Experimental Workflow
Caption: this compound's neuroprotective signaling pathway against Aβ1-42 toxicity.
Caption: Experimental workflow for evaluating this compound's neuroprotective effects.
Part 2: Cethrin® (Recombinant Protein) for Spinal Cord Injury
Application Note 2: Cethrin® for Promoting Axonal Regeneration in Acute Spinal Cord Injury
Cethrin® is an investigational therapeutic protein designed to inactivate Rho, a key intracellular signaling molecule.[2][3] In the context of spinal cord injury (SCI), inhibitors of axonal growth present in the injured central nervous system (CNS) environment activate the Rho pathway, leading to a failure of axonal regeneration.[2] Cethrin®, by blocking this pathway, aims to promote axonal regrowth and functional recovery.[2]
Mechanism of Action:
-
Rho Inactivation: Cethrin® is a Rho inhibitor.[2] Following SCI, myelin-associated inhibitors and other factors in the glial scar activate Rho in damaged neurons.
-
Promotion of Axon Regrowth: Activated Rho leads to growth cone collapse and inhibits axon extension. By inactivating Rho, Cethrin® facilitates axon regeneration.[2]
-
Neuroprotection and Anti-inflammatory Effects: Cethrin® has also been associated with reduced inflammation, decreased glial scar formation, and enhanced remyelination of neurons.[2]
Clinical Trial Data Summary: Phase I/IIa Study of Cethrin® in Acute SCI
| Parameter | Details |
| Trial Design | Open-label, multicenter, Phase I/IIa dose-escalation study.[3] |
| Patient Population | Patients with acute, complete (AIS A) thoracic or cervical SCI.[2] |
| Intervention | Single, topical application of Cethrin® onto the spinal cord during surgical decompression.[2] |
| Primary Outcome | Safety and tolerability of Cethrin®.[3] |
| Secondary Outcomes | Neurological recovery, assessed by ASIA motor and sensory scores.[2][3] |
| Key Safety Findings | Cethrin® was found to be safe and well-tolerated.[2][3] |
| Key Efficacy Trends | A trend towards improved sensory scores was observed in patients with thoracic injuries.[3] An analysis suggested a larger proportion of Cethrin®-treated patients may have recovered two or more motor levels compared to historical controls.[3] |
Protocol Summary: Clinical Administration of Cethrin® in SCI
This is a summary of the protocol used in the Phase I/IIa clinical trial.
1. Patient Selection:
-
Inclusion criteria typically include adults with recent (acute) traumatic SCI, resulting in complete motor and sensory loss below the level of injury (AIS A).
2. Surgical Procedure and Drug Administration:
-
Patients undergo standard surgical decompression and stabilization of the spine.
-
Following decompression, Cethrin® is applied topically as a single dose directly to the dura mater at the site of the spinal cord injury.[2]
3. Post-operative Monitoring and Follow-up:
-
Patients are monitored for adverse events.
-
Neurological assessments, including ASIA impairment scale (motor and sensory scores), are conducted at baseline and at multiple time points post-treatment (e.g., 6 weeks, 3 months, 6 months, and 12 months).[2]
Visualization: Cethrin® Mechanism of Action
Caption: Cethrin® mechanism of action in spinal cord injury.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Cedrin for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on solubilizing Cedrin for in vitro assays. This compound, a natural flavonoid, exhibits potent neuroprotective properties, making it a compound of significant interest. However, its hydrophobic nature presents challenges for dissolution in aqueous-based experimental systems. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a hydrophobic compound with low solubility in water. It is generally soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate. For most in vitro applications, particularly cell-based assays, DMSO is the recommended starting solvent.[1][2][3][4]
Q2: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium. Why is this happening and how can I fix it?
This is a common issue known as "crashing out," which occurs when a hydrophobic compound in a concentrated organic solvent stock is rapidly diluted into an aqueous medium. The primary reason is that the final concentration of the organic solvent is too low to maintain the solubility of the compound.
Here are several strategies to prevent precipitation:
-
Optimize Final Concentration: The final concentration of this compound in your assay may be too high. Determine the maximum soluble concentration in your specific medium through a pilot experiment.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of medium, perform a serial dilution. First, create an intermediate dilution of your this compound stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of medium.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This facilitates rapid dispersion and minimizes the formation of localized high concentrations that can lead to precipitation.
-
Control DMSO Concentration: While DMSO aids solubility, high concentrations are toxic to cells. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.[5] This may necessitate preparing a more dilute initial stock solution.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration at or below 0.1% (v/v) to avoid significant effects on cell viability and function. Some more robust cell lines may tolerate up to 0.5% or even 1%, but this should be determined empirically for your specific cell line by running a DMSO-only control.
Q4: How should I store my this compound stock solution?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume incrementally. Use vortexing or sonication to aid dissolution. Gentle warming may also be considered, but be cautious of potential degradation. |
| Immediate precipitation upon adding this compound stock to aqueous buffer/medium. | The compound's solubility limit in the final aqueous solution has been exceeded due to rapid solvent exchange. | Decrease the final concentration of this compound. Perform a serial dilution in pre-warmed medium. Add the stock solution slowly while mixing. |
| Delayed precipitation or cloudiness in the culture medium after incubation. | The compound may be unstable in the culture medium over time, or the concentration may be at the edge of its solubility limit. Temperature fluctuations can also contribute. | Reduce the final working concentration. Minimize the time culture plates are outside the incubator. Consider using a more stable formulation if available. |
| High background or altered cellular response in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high and is affecting the cells. | Reduce the final concentration of the solvent in the assay. Ensure your vehicle control has the exact same final concentration of the solvent as your experimental wells. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 334.28 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh out 3.34 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. If necessary, sonicate the tube for short intervals in a water bath to aid dissolution.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solutions for a PC12 Cell-Based Neuroprotection Assay
This protocol provides a method for preparing working solutions of this compound and treating PC12 cells to assess its neuroprotective effects against oxidative stress.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
PC12 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)
-
Serum-free culture medium
-
Sterile microcentrifuge tubes
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and grow for 24 hours.
-
Preparation of Intermediate Dilution:
-
Pre-warm serum-free medium to 37°C.
-
In a sterile microcentrifuge tube, prepare a 100 µM intermediate dilution of this compound by adding 5 µL of the 10 mM stock solution to 495 µL of pre-warmed serum-free medium. Mix gently by flicking the tube.
-
-
Preparation of Final Working Concentrations:
-
Prepare a serial dilution from the 100 µM intermediate solution in pre-warmed serum-free medium to achieve your desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Ensure the final DMSO concentration in all working solutions (including the vehicle control) is consistent and non-toxic (e.g., 0.1%).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells containing the PC12 cells.
-
Add the prepared this compound working solutions and the vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
Incubate the cells with this compound for the desired pre-treatment time (e.g., 2 hours).
-
-
Induction of Oxidative Stress: After the pre-treatment period, introduce the oxidative stressor (e.g., H₂O₂) to the wells at a pre-determined toxic concentration and incubate for the desired duration.
-
Assessment of Neuroprotection: Following the incubation with the stressor, assess cell viability or other relevant endpoints using an appropriate assay (e.g., MTT assay, LDH assay).
Signaling Pathway and Experimental Workflow
This compound, as a flavonoid, is believed to exert its neuroprotective effects through the modulation of cellular signaling pathways involved in the response to oxidative stress. One such critical pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. The following diagram illustrates a plausible mechanism of action for this compound based on the known activities of neuroprotective flavonoids.
Caption: Proposed Nrf2-mediated neuroprotective pathway of this compound.
The following workflow diagram outlines the key steps for investigating the solubility and efficacy of this compound in an in vitro neuroprotection assay.
Caption: Experimental workflow for this compound solubility and neuroprotection assays.
References
Troubleshooting low yield of Cedrin extraction
Technical Support Center: Cedrin Extraction
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low yield of this compound extraction from its natural source, Cedrus deodara.
Troubleshooting Guide: Low this compound Yield
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during the extraction and purification process.
Problem Area 1: Source Material and Preparation
Question: My this compound yield is significantly lower than expected, starting from the crude extract. What could be wrong with my source material?
Answer: The quality and preparation of the plant material are critical factors that can significantly impact the final yield.[1][2]
-
Possible Causes:
-
Incorrect Botanical Identification: The plant material may not be Cedrus deodara or could be a chemotype with naturally low this compound content.
-
Improper Harvesting Time: The concentration of secondary metabolites like flavonoids can vary significantly with the plant's age and the season of harvest.[1]
-
Poor Storage Conditions: Exposure of the plant material to light, heat, or moisture can lead to the degradation of thermolabile and light-sensitive compounds like this compound.[1][3]
-
Inadequate Preparation: If the plant material is not properly dried and ground, the solvent cannot efficiently penetrate the plant tissue to extract the compound.[2]
-
-
Recommended Solutions:
-
Verify Source Material: Ensure the botanical identity of your plant material. If possible, obtain a certificate of analysis from your supplier.
-
Optimize Harvesting: If sourcing directly, research the optimal time of year and plant age for harvesting Cedrus deodara to maximize flavonoid content.
-
Ensure Proper Storage: Store dried plant material in a cool, dark, and dry place to prevent degradation.[2]
-
Improve Grinding: Grind the dried material to a fine, uniform powder (e.g., 0.5-1.0 mm particle size) to increase the surface area for extraction.[2][4]
-
Problem Area 2: Extraction Process
Question: I've confirmed my source material is good, but the crude extract still has low this compound content. How can I optimize the extraction step?
Answer: The choice of extraction method and parameters are crucial for efficiently isolating this compound.[5][6]
-
Possible Causes:
-
Suboptimal Solvent Selection: this compound is a flavonoid, which is a polar compound.[7] Using a solvent that is too non-polar (like hexane) or excessively polar (like pure water) may not effectively solubilize it.[5]
-
Incorrect Temperature or Pressure: High temperatures can degrade thermolabile flavonoids.[1] Conversely, a temperature that is too low may result in poor extraction efficiency.[4]
-
Insufficient Extraction Time: The extraction may not be running long enough for the solvent to sufficiently penetrate the plant matrix and dissolve the this compound.
-
Inadequate Solvent-to-Solid Ratio: An insufficient volume of solvent will become saturated quickly, preventing further extraction.[8]
-
-
Recommended Solutions:
-
Optimize Solvent Choice: Since this compound is a flavonoid, polar solvents are generally effective.[5] Experiment with solvents of varying polarities, such as ethanol (B145695), methanol (B129727), or aqueous mixtures of these alcohols (e.g., 70% ethanol).[9]
-
Control Temperature: For methods like Soxhlet or heating maceration, use the lowest temperature that still provides good solubility to avoid degradation. For this compound, a temperature range of 40-60°C is a good starting point.[4][8]
-
Adjust Extraction Time: Ensure the extraction runs for an adequate duration. For maceration, this could be 24-48 hours. For Soxhlet extraction, 6-8 hours is a common timeframe.[2]
-
Increase Solvent Ratio: Use a higher solvent-to-solid ratio to ensure complete extraction. A common starting point is 10:1 or 20:1 (mL of solvent to g of plant material).[8]
-
Problem Area 3: Purification Process
Question: My crude extract seems promising, but I'm losing most of the this compound during purification. Why is my purification yield so low?
Answer: Significant loss of the target compound is a common issue during purification steps like liquid-liquid extraction and column chromatography.[6][10]
-
Possible Causes:
-
Compound Precipitation: During solvent partitioning or when loading the sample onto a chromatography column, this compound may precipitate if the solvent polarity changes too abruptly.
-
Inefficient Chromatographic Separation: The chosen stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent system) may not be suitable for separating this compound from other closely related compounds, leading to overlapping fractions and loss of pure product.[6]
-
Irreversible Adsorption: The compound may bind too strongly to the stationary phase of the column and fail to elute.
-
Incorrect Fraction Collection: Fractions containing this compound may be discarded if monitoring (e.g., by TLC) is not performed carefully.[6]
-
-
Recommended Solutions:
-
Ensure Solubility: When preparing your sample for chromatography, dissolve the crude extract in a minimal amount of the initial mobile phase to ensure it is fully solubilized before loading.[6]
-
Optimize Chromatography:
-
TLC First: Develop an optimal solvent system using Thin Layer Chromatography (TLC) before running a large column. This helps predict the separation and choose the right gradient.
-
Gradient Elution: Start with a non-polar solvent and gradually increase the polarity of the mobile phase. For a flavonoid like this compound on a silica gel column, a gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol, is a common strategy.
-
-
Monitor Fractions Diligently: Collect small fractions and monitor them carefully by TLC to identify and combine only the purest fractions containing this compound.
-
Data Presentation
Table 1: Effect of Solvent Polarity on Flavonoid Extraction Yield
| Solvent System | Polarity Index | Typical Yield of Flavonoids (% of Dry Weight) |
| n-Hexane | 0.1 | Very Low (< 0.1%) |
| Chloroform | 4.1 | Low (0.1% - 0.5%) |
| Ethyl Acetate | 4.4 | Moderate (0.5% - 1.5%) |
| Acetone | 5.1 | Moderate to High (1.0% - 3.0%) |
| Ethanol | 5.2 | High (2.0% - 5.0%) |
| Methanol | 6.6 | High (2.5% - 6.0%) |
| Water | 10.2 | Low to Moderate (Varies greatly) |
| 70% Ethanol / 30% Water | ~6.5 | Very High (Often optimal for many flavonoids) |
Note: Yields are illustrative and highly dependent on the specific plant material and extraction method.
Table 2: Comparison of Common Extraction Methods
| Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature. | Simple, suitable for thermolabile compounds. | Long extraction time, large solvent volume, potentially low efficiency.[11] |
| Soxhlet Extraction | Continuous extraction with a cycling fresh solvent. | High efficiency, less solvent than maceration. | Can degrade heat-sensitive compounds like this compound.[11] |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls. | Fast, efficient, reduced solvent and energy use. | Requires specialized equipment. |
| Supercritical CO₂ Extraction | Uses CO₂ as a solvent above its critical temperature and pressure. | "Green" solvent, highly tunable, pure extracts. | High capital cost, may require a polar co-solvent for flavonoids. |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound
This protocol describes a lab-scale procedure for extracting this compound from dried Cedrus deodara material.
-
Preparation of Plant Material:
-
Weigh approximately 50 g of dried and finely powdered Cedrus deodara wood or bark.
-
-
Extraction:
-
Place the powdered material into a 1 L Erlenmeyer flask.
-
Add 500 mL of 70% ethanol (a 10:1 solvent-to-solid ratio).
-
Seal the flask and place it on an orbital shaker at room temperature. Agitate for 24 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.[6]
-
Wash the residue with an additional 100 mL of 70% ethanol to recover any remaining extract.
-
Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
The remaining aqueous solution can be lyophilized or partitioned.
-
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines a general procedure for purifying the crude this compound extract.
-
Preparation of Stationary Phase:
-
Prepare a slurry of silica gel (e.g., 100 g) in a non-polar solvent like hexane.
-
Carefully pack the slurry into a glass column, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract (e.g., 2 g) in a minimal amount of the initial mobile phase (e.g., 100% ethyl acetate) or adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with a mobile phase of low polarity (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate, and then introducing methanol (e.g., 98:2 Ethyl Acetate:Methanol). The exact gradient should be determined by prior TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 15 mL).
-
Monitor the composition of each fraction using TLC. Spot each fraction on a TLC plate and develop it in the optimized solvent system.
-
Combine the fractions that show a pure spot corresponding to the Rf value of this compound.
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting low this compound yield.
Caption: Hypothetical signaling pathway for this compound's neuroprotective effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a natural flavonoid compound found in the plant Cedrus deodara.[7] It has been studied for its neuroprotective properties, specifically its ability to protect cells against toxicity induced by amyloid-beta peptides by reducing oxidative stress.[7]
Q2: What are the best analytical methods to quantify this compound in my extract? A2: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for quantifying phenolic compounds like flavonoids.[12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying various components in a crude extract, though derivatization may be necessary for non-volatile flavonoids.
Q3: My crude extract is a very dark, tarry substance. How can I handle this for purification? A3: This is common with plant extracts rich in pigments and other secondary metabolites. You can try pre-purification steps before column chromatography. Consider a liquid-liquid extraction to partition the this compound into a more manageable solvent phase (e.g., partitioning an aqueous extract with ethyl acetate). Alternatively, you can use Solid-Phase Extraction (SPE) to remove major interfering compounds.[12]
Q4: Can this compound degrade during the extraction process? A4: Yes. Flavonoids can be sensitive to high heat, prolonged exposure to light, and extreme pH conditions.[1][6] It is crucial to use moderate temperatures during solvent evaporation and to store extracts and purified compounds in a cool, dark place.[1][13]
Q5: Are there "greener" or more sustainable extraction methods for this compound? A5: Yes, modern green extraction techniques are becoming more common.[14] Methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and solvent consumption. Supercritical Fluid Extraction (SFE) using CO₂ is another environmentally friendly option, although it may require a polar co-solvent to efficiently extract flavonoids.[14]
References
- 1. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. phytojournal.com [phytojournal.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. athmicbiotech.com [athmicbiotech.com]
- 11. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Methods and pitfalls of extracting condensed tannins and other phenolics from plants: Insights from investigations onEucalyptus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemmethod.com [chemmethod.com]
Technical Support Center: Optimizing HPLC Parameters for Cedrin Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) parameters for the separation of Cedrin (B133356).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties relevant to HPLC?
This compound is a natural flavonoid found in plants like Cedrus deodara.[1] For HPLC analysis, its key properties are its solubility and chemical structure. This compound is soluble in solvents like DMSO, acetone, chloroform, and ethyl acetate, but only slightly soluble in water.[2] As a flavonoid, its polyphenolic structure contains hydroxyl groups that can interact with the stationary phase.[3]
Q2: What is a recommended starting point for developing an HPLC method for this compound?
For separating flavonoids like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common and effective technique.[4][5] A typical starting setup would involve a C18 column and a gradient elution using a mobile phase of acetonitrile (B52724) and water, often with an acidic modifier.[3][6]
Q3: Why is an acidic modifier like formic acid often added to the mobile phase?
Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase is crucial for good peak shape when analyzing flavonoids.[6][7] The acid suppresses the ionization of silanol (B1196071) groups on the silica-based stationary phase and the phenolic hydroxyl groups on this compound. This minimizes secondary interactions that can lead to peak tailing and improves peak symmetry.[5][7]
Troubleshooting Guide
Issue 1: Poor Peak Resolution or Overlapping Peaks
Poor resolution, where peaks are not well separated, is a common challenge, especially in complex extracts.[8]
Q: My this compound peak is co-eluting with another compound. How can I improve the separation?
A: Improving the separation (resolution) between two peaks requires modifying the selectivity of your chromatographic system.
-
Optimize the Mobile Phase Gradient: This is often the most effective first step. A shallower gradient (i.e., a slower increase in the organic solvent percentage over a longer time) provides more opportunity for differential migration and can significantly improve the resolution of closely eluting compounds.[9]
-
Change the Organic Solvent: The choice of organic solvent can alter selectivity. If you are using acetonitrile, try substituting it with methanol (B129727), or vice-versa. Methanol and acetonitrile have different properties and will interact with the analyte and stationary phase differently, which can change the elution order and improve separation.[10]
-
Adjust the Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[7] Increasing the temperature (e.g., from 30°C to 40°C) can sometimes improve resolution, though the effect can be compound-specific.[10]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Ideal chromatographic peaks are sharp and symmetrical (Gaussian). Peak tailing or fronting can compromise accurate integration and quantification.[7]
Q: My this compound peak is tailing. What are the common causes and solutions?
A: Peak tailing is often caused by unwanted secondary interactions or column issues.
| Cause | Solution |
| Secondary Silanol Interactions | Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[7] |
| Column Overload | Reduce the injection volume or dilute the sample. Injecting too much mass onto the column is a common cause of tailing.[7] |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants.[7] |
| Column Degradation | If the column is old or has been used extensively, the stationary phase may be degraded. Replace the column. |
Q: My peaks are showing fronting. How can I fix this?
A: Peak fronting is less common than tailing and is typically related to the sample solvent or column overload.
| Cause | Solution |
| Sample Solvent Incompatibility | The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile when the mobile phase starts at 10% acetonitrile) can cause peak fronting.[7] If possible, dissolve the sample in the initial mobile phase. |
| Severe Column Overload | Similar to tailing, injecting a very large mass of the sample can also lead to fronting. Reduce the injection volume or sample concentration.[7] |
Issue 3: Fluctuating Retention Times
Consistent, reproducible retention times are critical for reliable peak identification.
Q: The retention time for my this compound peak is shifting between injections. What is causing this?
A: Drifting retention times usually point to a lack of system stability or equilibrium.
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this may require a longer post-run equilibration time.[7] |
| Mobile Phase Changes | Inconsistent mobile phase preparation can lead to shifts. Always measure components accurately. If using a premixed mobile phase, evaporation of the more volatile organic solvent can change its composition over time.[11] |
| Temperature Fluctuations | Use a column oven to maintain a constant, stable temperature. Changes in ambient lab temperature can affect retention times if the column is not thermostatically controlled.[7] |
| HPLC Pump Issues | Leaks or faulty check valves in the pump can cause an inconsistent flow rate, leading directly to retention time variability. Perform regular pump maintenance.[7][11] |
Diagrams and Workflows
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
Caption: Workflow for HPLC analysis of this compound.
Experimental Protocols
Protocol 1: Recommended Starting Method for this compound Analysis
This protocol provides a robust starting point for separating this compound using RP-HPLC. Optimization will likely be required based on your specific sample matrix and instrument.
1. Sample Preparation:
-
Prepare a stock solution of your this compound standard or extract in methanol or DMSO.
-
Dilute the stock solution to the desired concentration using the initial mobile phase composition (e.g., 80% Water/20% Acetonitrile with 0.1% Formic Acid).
-
Filter the final sample solution through a 0.22 or 0.45 µm syringe filter before injection to remove particulates.
2. HPLC System and Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[8][12] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water[3] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30°C[3] |
| Injection Volume | 10 µL |
| Detection Wavelength | Diode Array Detector (DAD) scanning, monitor at 280 nm or 370 nm[3] |
3. Gradient Elution Program:
This gradient is a starting point and should be optimized to achieve the best resolution for your specific sample.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 80 | 20 |
| 35.0 | 80 | 20 |
4. System Suitability:
-
Before running samples, perform several injections of a standard solution to ensure the system is stable.
-
Check for consistent retention times, peak areas, and peak symmetry. The USP recommends a tailing factor of ≤ 2.0.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 75513-81-4 [chemicalbook.com]
- 3. Khan Academy [khanacademy.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. "Investigation of factors affecting reverse-phase high performance liqu" by Rida A. Syed [scholarscompass.vcu.edu]
- 6. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. Stability-indicating HPLC method for simultaneous quantification of 14 impurities in exthis compound tablet formulations and identification of new impurity by LC-MS in accelerated stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cedrin Treatment and Cell Viability Assays: A Technical Support Guide
For researchers and scientists in drug development, obtaining accurate and reproducible cell viability data is paramount. When investigating the effects of novel compounds like Cedrin, a natural flavonoid derived from Cedrus deodara, unexpected results can arise.[1] This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell viability assays involving this compound treatment.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: High Background Signal in "No Cell" Control Wells
-
Question: I'm observing a high signal in my control wells containing only media, this compound, and the assay reagent. What could be the cause?
-
Answer: This issue often points to direct interference of the compound with the assay reagent.
-
Possible Cause 1: Direct Reduction of Assay Reagent by this compound.
-
Explanation: this compound, as a flavonoid, is a reducing agent.[1] Many common cell viability assays, such as MTT and XTT, are based on the reduction of a tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.[2][3] Flavonoids can directly reduce these salts in a cell-free environment, leading to a false-positive signal that doesn't correlate with cell viability.[4]
-
Recommended Solution:
-
Run a Cell-Free Control: Prepare a plate with wells containing only culture medium, the same concentrations of this compound used in your experiment, and the viability assay reagent.
-
Analyze: If you observe a signal change that is dependent on the this compound concentration, this confirms interference.
-
Switch Assay Type: Consider using a viability assay with a different detection principle that is not based on tetrazolium reduction. An ATP-based assay, such as CellTiter-Glo®, which measures the ATP present in viable cells, is often a reliable alternative as it is less susceptible to interference from reducing compounds.[3][5]
-
-
-
Possible Cause 2: Contamination of Media or Reagents.
-
Explanation: Microbial contamination can lead to the reduction of the assay reagent, causing a false-positive signal.[6]
-
Recommended Solution:
-
-
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments
-
Question: My results with this compound treatment are varying significantly from one experiment to the next. How can I improve reproducibility?
-
Answer: Lack of reproducibility can stem from several experimental variables.
-
Possible Cause 1: Variations in Cell Culture Conditions.
-
Explanation: The passage number and confluency of your cells can impact their metabolic activity and response to treatment.[5] Inconsistent incubation times for treatment and assay development also introduce variability.[5]
-
Recommended Solution:
-
Consistent Cell Passage: Use cells within a narrow and low passage number range for all experiments.
-
Standardize Confluency: Seed cells at a consistent density to ensure they are in the exponential growth phase and at a similar confluency at the start of each experiment.[5]
-
Strict Incubation Times: Adhere to precise incubation times for both this compound treatment and the addition of the viability assay reagent.[5]
-
-
-
Possible Cause 2: this compound Instability or Precipitation.
-
Explanation: The stability of this compound in your culture medium and at your working concentrations is crucial. Compound precipitation at higher concentrations will lead to inconsistent effective doses.
-
Recommended Solution:
-
Fresh Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment.[5]
-
Storage: Store the this compound stock solution as recommended by the manufacturer, typically in aliquots at -20°C to be used for up to a month.[8] For solid this compound, storage as stated on the vial, kept tightly sealed, can be for up to 6 months.[8]
-
Visual Inspection: Before adding to cells, visually inspect the this compound dilutions for any signs of precipitation. If observed, you may need to lower the concentration range or test alternative solvents.[5]
-
-
-
Issue 3: No Dose-Dependent Effect Observed
-
Question: I am not observing a clear dose-response curve with this compound treatment. What should I do?
-
Answer: This could be due to several factors, from the concentration range tested to the biology of your cell line.
-
Possible Cause 1: Incorrect Concentration Range.
-
Explanation: The effective concentration range for this compound may be higher or lower than what you are currently testing. For example, studies on a similar compound, Cedrol, have shown IC50 values ranging from approximately 5 µM to over 200 µM depending on the cell line and incubation time.[9][10]
-
Recommended Solution:
-
Wider Concentration Range: Test a broader range of this compound concentrations, spanning several orders of magnitude (e.g., from nanomolar to high micromolar).
-
Literature Review: Although specific data for this compound is limited, review literature for similar flavonoids to get an idea of typical effective concentrations.
-
-
-
Possible Cause 2: Cell Line Resistance.
-
Explanation: The specific cell line you are using may be resistant to the effects of this compound. The cytotoxic effects of compounds can be highly cell-line specific.[11]
-
Recommended Solution:
-
Test Different Cell Lines: If possible, test the effect of this compound on a panel of different cell lines to identify a sensitive model.
-
Positive Control: Include a positive control compound known to induce cell death in your chosen cell line to ensure the assay is working correctly.
-
-
-
Possible Cause 3: Off-Target Effects.
-
Explanation: At certain concentrations, a compound may have off-target effects that can complicate the dose-response relationship.[5] While the specific off-target effects of this compound are not well-documented, this is a general consideration in drug discovery.[12][13]
-
Recommended Solution:
-
Correlate with Target Engagement: If the molecular target of this compound is known, consider running a target engagement assay to correlate with the observed phenotypic effects.
-
Phenotypic Profiling: Broader phenotypic screening can sometimes provide clues about off-target activities.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and what is its known mechanism of action?
-
A1: this compound is a natural flavonoid found in Cedrus deodara.[1] Its mechanism of action in the context of cell viability is not extensively studied. However, one study has shown that it can protect PC12 cells against neurotoxicity by reducing reactive oxygen species (ROS) overproduction and increasing the activity of superoxide (B77818) dismutase.[1] As a flavonoid, it possesses antioxidant properties.
-
-
Q2: How should I prepare and store this compound stock solutions?
-
A2: For solid this compound, store it as indicated on the product vial, ensuring it is tightly sealed, for up to six months.[8] Once a stock solution is prepared (e.g., in DMSO), it is recommended to store it in small aliquots in tightly sealed vials at -20°C. These solutions are generally usable for up to one month.[8] It is best to make fresh dilutions for each experiment.[5] Before use, allow the product to sit at room temperature for at least 60 minutes before opening the vial.[8]
-
-
Q3: Can the solvent used to dissolve this compound affect my cell viability results?
-
A3: Yes. The most common solvent for compounds like this compound is dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be toxic to cells. It is crucial to ensure that the final concentration of the vehicle (e.g., DMSO) in your cell culture wells is not toxic, typically below 0.5%.[5] Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) in your experiments to account for any solvent effects.
-
-
Q4: How long should I incubate my cells with this compound?
-
A4: The optimal incubation time will depend on the cell line and the specific biological question you are asking. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[10]
-
-
Q5: My cell viability is unexpectedly high at high this compound concentrations. What could be the reason?
-
A5: This "hook effect" can sometimes be observed. Potential causes include compound precipitation at high concentrations, leading to a lower effective dose, or complex biological responses.[14] Additionally, as discussed in Issue 1, interference of this compound with the assay chemistry at high concentrations could lead to an artificially high signal.[5]
-
Data Presentation
Table 1: Troubleshooting Summary for Common Cell Viability Assay Issues with this compound
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | Direct reduction of assay reagent by this compound | Run a cell-free control; switch to a non-tetrazolium-based assay (e.g., ATP-based). |
| Contamination of media or reagents | Use fresh, sterile reagents and strict aseptic technique. | |
| Inconsistent Results | Variations in cell passage/confluency | Use cells within a consistent passage range and standardize seeding density. |
| Inconsistent incubation times | Strictly adhere to a defined experimental timeline. | |
| This compound instability or precipitation | Prepare fresh dilutions for each experiment; visually inspect for precipitates. | |
| No Dose-Dependent Effect | Incorrect concentration range | Test a wider range of concentrations. |
| Cell line resistance | Test on multiple cell lines; use a positive control. | |
| Assay interference | Perform cell-free controls to rule out interference.[5] |
Table 2: Recommended Concentration Ranges for Controls in Cell Viability Assays
| Control | Purpose | Typical Concentration Range |
| Vehicle Control (e.g., DMSO) | To account for solvent effects on cell viability. | Match the concentration in the highest compound dose (typically <0.5%). |
| Untreated Control | Baseline for 100% cell viability. | N/A |
| Positive Control (e.g., Staurosporine) | To confirm assay performance and cell sensitivity to cytotoxic agents. | Varies by cell line (e.g., 1-10 µM). |
| "No Cell" Control | To measure background signal from media and assay reagent. | N/A |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of MTT to formazan by metabolically active cells.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in pre-warmed, serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[5]
-
Data Analysis: Subtract the absorbance of the blank (media with solubilization solution) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: CellTiter-Glo® (ATP-Based) Luminescent Cell Viability Assay
This is an alternative assay that measures ATP as an indicator of metabolically active cells and is less prone to interference from reducing compounds.[14]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescence Reading: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the luminescent signal from the vehicle-treated control wells.
Visualizations
Caption: A typical workflow for assessing cell viability after this compound treatment.
Caption: A decision tree to troubleshoot inconsistent cell viability data.
Caption: Hypothesized pathway of this compound's neuroprotective effects.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
- 9. medsci.org [medsci.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 14. benchchem.com [benchchem.com]
How to prevent Cedrin precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Cedrin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a natural flavonoid compound found in plants like Cedrus deodara.[1] It is investigated for its neuroprotective properties, particularly its ability to protect cells against neurotoxicity induced by amyloid β1-42.[1] Its mechanism of action involves the inhibition of oxidative stress and suppression of apoptosis, making it a compound of interest in neurodegenerative disease research.[1]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?
This is a common issue known as "crashing out" or "precipitation upon dilution." It occurs because this compound is a hydrophobic compound with poor aqueous solubility. While it readily dissolves in an organic solvent like DMSO, the drastic change in solvent environment upon addition to the aqueous cell culture medium causes it to precipitate out of solution.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5% (v/v). However, the tolerance to DMSO can vary between cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.
Troubleshooting Guide: this compound Precipitation
Issue 1: Immediate Precipitation Upon Addition to Media
Symptoms:
-
The medium becomes cloudy or turbid immediately after adding the this compound stock solution.
-
Visible particles or crystals are observed at the bottom of the culture vessel.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| High Final this compound Concentration | The final concentration of this compound in the media exceeds its solubility limit in the aqueous environment. | Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration of this compound in your specific cell culture medium. |
| "Solvent Shock" | Rapid dilution of the concentrated DMSO stock in a large volume of aqueous media causes a sudden change in solvent polarity, leading to precipitation. | Perform a stepwise or serial dilution of the this compound stock solution in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[2] |
| Low Media Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium when preparing your final this compound solution. |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration may not be sufficient to maintain solubility upon significant dilution and can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation (After Incubation)
Symptoms:
-
The medium is initially clear after adding this compound but becomes cloudy or forms a precipitate after several hours or days in the incubator.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture vessels from the incubator can cause temperature cycling, which may affect the solubility of this compound over time. | Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time. The solubility of ionizable compounds can be pH-dependent.[3] | Ensure your medium is properly buffered for the CO2 concentration in your incubator. Monitor the pH of your culture medium, especially in long-term experiments. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time. | If possible, try a different basal media formulation. You can also test the stability of this compound in your medium over the intended duration of your experiment. |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO₂)
-
Microscope or plate reader
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved by vortexing.
-
Serial Dilutions: In a 96-well plate or microcentrifuge tubes, perform serial dilutions of the this compound stock solution in your complete cell culture medium. It is important to keep the final DMSO concentration consistent across all dilutions and below the cytotoxic level (e.g., 0.1%).
-
Incubation: Incubate the plate or tubes at 37°C in a 5% CO₂ incubator for a duration that reflects your planned experiment (e.g., 2, 24, or 48 hours).
-
Observation:
-
Visual Inspection: Carefully inspect each well or tube for any signs of precipitation (cloudiness, crystals, or film).
-
Microscopic Examination: Examine a small aliquot from each concentration under a microscope to detect any micro-precipitates.
-
(Optional) Turbidity Measurement: Measure the turbidity of each well using a plate reader at a wavelength where this compound does not absorb (e.g., 600 nm).
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration of this compound in your specific cell culture medium under those conditions.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
Objective: To evaluate the chemical stability of this compound in complete cell culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
-
Appropriate vials for sample collection
Methodology:
-
Prepare this compound Solution: Prepare a solution of this compound in pre-warmed complete culture medium at the highest intended experimental concentration.
-
Aliquoting: Aliquot this solution into several sterile tubes, one for each time point to be tested (e.g., 0, 2, 8, 24, 48 hours).
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube. The t=0 sample should be processed immediately after preparation.
-
Stop Degradation: Immediately stop any further degradation by freezing the sample at -80°C or by performing an immediate extraction with an organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Analysis: Analyze the samples using a validated HPLC or LC-MS method to quantify the amount of intact this compound remaining.
-
Calculation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Visualization of Concepts and Pathways
Caption: A troubleshooting workflow for addressing this compound precipitation issues in cell culture.
References
Technical Support Center: Optimizing Cedrin Dosage for Neuroprotection Studies
Welcome to the technical support center for Cedrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for neuroprotective studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its hypothesized mechanism of action in neuroprotection?
This compound is a novel synthetic compound currently under investigation for its neuroprotective properties. Its mechanism of action is thought to be multifactorial, primarily involving the activation of the Nrf2/HO-1 signaling pathway to enhance antioxidant defenses.[[“]][[“]] Additionally, it is hypothesized to modulate inflammatory responses by inhibiting the NF-κB pathway and may influence cell survival through the PI3K/Akt signaling cascade.[3][4][5]
Q2: What is a recommended starting concentration for this compound in primary neuron cultures?
As this compound is a novel compound, a definitive optimal concentration has not been established. It is recommended to perform a dose-response curve to determine the ideal concentration for your specific neuronal cell type and injury model.[6][7][8][9] A suggested starting range, based on similar neuroprotective compounds, would be from 1 µM to 50 µM.[10]
Q3: How should I prepare and store a this compound stock solution?
This compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A common concentration for stock solutions is 10-50 mM.[10] This stock solution should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[11] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced toxicity.[10][12]
Q4: Is it better to pre-treat, co-treat, or post-treat neurons with this compound relative to the neurotoxic insult?
The optimal treatment paradigm (pre-treatment, co-treatment, or post-treatment) depends on the experimental question and the nature of the neurotoxic insult.[13]
-
Pre-treatment is often used to assess the prophylactic potential of this compound to protect against a subsequent insult.
-
Co-treatment can be used to evaluate this compound's ability to counteract the neurotoxic agent directly.
-
Post-treatment is a more clinically relevant paradigm that assesses the therapeutic potential of this compound to rescue neurons after an injury has occurred.[13]
It is advisable to test different treatment windows to determine the most effective approach for your model.[8]
Troubleshooting Guides
Issue 1: High variability in cell viability assays between replicate wells.
-
Possible Cause: Uneven cell seeding, "edge effects" in the culture plate, or inconsistent pipetting of this compound or the neurotoxic agent.[11][14]
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before plating.
-
Avoid using the outermost wells of the culture plate for experimental conditions, as they are more susceptible to evaporation.[11][14] Fill these wells with sterile PBS or media.
-
Use calibrated pipettes and consistent technique when adding all solutions to the wells.
-
Issue 2: No observable neuroprotective effect of this compound against a known neurotoxic insult.
-
Possible Cause: this compound concentration is too low, the timing of treatment is not optimal, or the neurotoxic insult is too severe.
-
Troubleshooting Steps:
-
Perform a comprehensive dose-response curve with a wider range of this compound concentrations.[6][7][8][9]
-
Conduct a time-course experiment to identify the optimal treatment window (pre-, co-, or post-treatment).[14]
-
Titrate the concentration of the neurotoxic agent to induce a sub-maximal level of cell death (e.g., 30-50%), creating a window to observe a protective effect.[10]
-
Issue 3: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
-
Possible Cause: Variability in cell culture conditions, improper sample handling, or issues with reagents.[15]
-
Troubleshooting Steps:
-
Apoptosis is a dynamic process; perform a time-course experiment to identify the peak of apoptotic activity.[14]
-
When harvesting cells, be sure to collect both adherent and floating cells, as apoptotic cells may detach.[14][16]
-
Ensure that the Annexin V binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[16] Avoid using EDTA during cell detachment.[16]
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Neuronal Viability in an In Vitro Ischemia Model
| Treatment Group | This compound Concentration (µM) | Cell Viability (%) |
| Control (no insult) | 0 | 100 ± 4.5 |
| Ischemia Model | 0 | 45.2 ± 5.1 |
| Ischemia + this compound | 1 | 55.8 ± 4.9 |
| Ischemia + this compound | 5 | 68.3 ± 5.3 |
| Ischemia + this compound | 10 | 82.1 ± 4.7 |
| Ischemia + this compound | 25 | 85.4 ± 4.2 |
| Ischemia + this compound | 50 | 70.6 ± 5.5 |
Data are presented as mean ± standard deviation. Cell viability was assessed using an MTT assay. This data is illustrative and should be confirmed experimentally.
Table 2: Hypothetical Effect of this compound on Markers of Oxidative Stress and Apoptosis
| Treatment Group | Relative ROS Levels (%) | Caspase-3 Activity (Fold Change) |
| Control | 100 ± 8.2 | 1.0 ± 0.2 |
| Ischemia Model | 250 ± 20.5 | 4.5 ± 0.6 |
| Ischemia + this compound (10 µM) | 125 ± 15.3 | 1.8 ± 0.4 |
Data are presented as mean ± standard deviation. ROS levels were measured using DCFH-DA. Caspase-3 activity was determined using a colorimetric assay. This data is illustrative.
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound using an MTT Assay
This protocol outlines a method for assessing the dose-dependent neuroprotective effect of this compound against a neurotoxic insult in primary neuronal cultures.
Materials:
-
Primary neuron cultures
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., glutamate, hydrogen peroxide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Plate primary neurons in a 96-well plate at an appropriate density.
-
Allow cells to adhere and mature for the desired period.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 2-24 hours).
-
Introduce the neurotoxic agent to the relevant wells. Include a control group with no neurotoxin.
-
Incubate for the desired duration to induce cell death.
-
Remove the treatment media and add fresh culture medium containing MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the control group.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cell cultures
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cold PBS
-
1X Annexin V Binding Buffer
Procedure:
-
Harvest both floating and adherent cells from each treatment group.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300-400 x g for 5-10 minutes).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Mandatory Visualizations
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. How to Interpret Dose-Response Curves [sigmaaldrich.cn]
- 7. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. yeasenbio.com [yeasenbio.com]
Addressing inconsistent results in Cedrin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving Cedrin.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound experiments.
Issue 1: High Variability in Neuroprotection Assay Results
You are observing inconsistent protection of PC12 cells from Aβ-induced neurotoxicity with this compound treatment.
| Potential Cause | Recommended Solution |
| Cell Health & Seeding Density | Ensure PC12 cells have high viability (>95%) and are in the logarithmic growth phase before seeding. Optimize seeding density to avoid over-confluence or sparseness, which can affect cell health and response to treatment.[1][2] |
| Aβ Peptide Aggregation | Prepare fresh Aβ₁₋₄₂ oligomers for each experiment as the aggregation state can vary, leading to inconsistent toxicity. |
| This compound Preparation & Storage | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock.[3][4] |
| Incubation Times | Strictly adhere to optimized incubation times for both this compound pre-treatment and Aβ exposure. |
| Edge Effects in Plates | Avoid using the outer wells of microplates for experimental samples to minimize "edge effects" caused by evaporation and temperature fluctuations. Fill outer wells with sterile media or PBS.[1][2] |
Issue 2: Inconsistent Antioxidant Activity Measurements
Results from assays measuring Reactive Oxygen Species (ROS) levels or antioxidant enzyme activity (e.g., SOD) are not reproducible.
| Potential Cause | Recommended Solution |
| Reagent Instability | Prepare fresh assay reagents, especially ROS detection probes (like DCFDA) and enzyme substrates, for each experiment. Protect fluorescent probes from light. |
| Sub-optimal Reagent Concentrations | Perform titration experiments for key reagents to determine the optimal concentrations for your specific experimental conditions.[1] |
| Sample Handling | Ensure consistent timing and handling of samples during the assay. Keep samples on ice if required to prevent degradation of enzymes or other analytes.[5] |
| Instrument Settings | Use consistent settings on the plate reader (e.g., gain, excitation/emission wavelengths) for all experiments.[2] |
| Sample Turbidity/Precipitation | Centrifuge samples if they appear turbid or contain precipitates that could interfere with optical readings.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a natural flavonoid that exhibits neuroprotective and antioxidant properties. It has been shown to protect PC12 cells against amyloid-beta (Aβ₁₋₄₂) induced neurotoxicity by reducing the overproduction of reactive oxygen species (ROS), increasing the activity of superoxide (B77818) dismutase (SOD), and decreasing malondialdehyde content.[6][7]
Q2: How should I store and handle this compound?
A2: this compound should be stored under the conditions recommended in the Certificate of Analysis.[6] For solid compounds, storage is typically at room temperature in the continental US, but this may vary.[6] Once in solution, it is recommended to prepare aliquots and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles.[4] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[4]
Q3: My cells are showing signs of stress even in the control group. What could be the cause?
A3: Cell stress can be caused by several factors unrelated to your experimental treatment. These include issues with the cell culture medium (e.g., wrong batch), improper incubation conditions (temperature, CO₂ levels), or the cells being used at too high a passage number.[2][8]
Q4: How can I minimize pipetting errors in my multi-well plate assays?
A4: To minimize pipetting errors, use calibrated pipettes and ensure they are functioning correctly. When preparing reagents for multiple wells, create a master mix to be dispensed into each well.[3][9] Pipette carefully and consistently, avoiding the introduction of air bubbles.[5]
Experimental Protocols
Detailed Methodology for a Standard Neuroprotection Assay
This protocol outlines a typical workflow for assessing the neuroprotective effect of this compound on PC12 cells against Aβ₁₋₄₂ induced toxicity.
-
Cell Culture and Seeding:
-
Culture PC12 cells in appropriate media and conditions until they reach 80-90% confluency.
-
Harvest the cells and perform a cell count to determine viability, which should be greater than 95%.[1]
-
Dilute the cell suspension to the desired seeding density (e.g., 1 x 10⁴ cells/well).
-
Seed the cells into a 96-well microplate and incubate for 24 hours to allow for attachment.[1]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Remove the culture media from the cell plate and add the diluted this compound solutions.
-
Incubate for the desired pre-treatment period (e.g., 2 hours).
-
-
Aβ₁₋₄₂ Stimulation:
-
Prepare aggregated Aβ₁₋₄₂ oligomers.
-
Add the Aβ₁₋₄₂ solution to the wells containing the cells and this compound.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Cell Viability Assessment:
-
Assess cell viability using a standard method such as an MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Visualizations
Caption: this compound's neuroprotective signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 9. goldbio.com [goldbio.com]
Technical Support Center: Cedrin Mechanism of Action Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers studying the mechanism of action of Cedrin. This compound is a natural flavonoid found in Cedrus deodara that has demonstrated neuroprotective properties by reducing reactive oxygen species (ROS) overproduction.[1] This guide is structured to address common issues encountered during experimental investigation of its effects on key signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is a natural flavonoid that protects PC12 cells against neurotoxicity induced by Aβ1-42.[1] Its mechanism involves reducing the overproduction of reactive oxygen species (ROS), increasing the activity of superoxide (B77818) dismutase, and decreasing malondialdehyde content.[1]
Q2: We are observing inconsistent results in our cell viability assays after this compound treatment. What are the common causes?
A2: Inconsistent results in cell-based assays can stem from several factors. Key areas to check include cell seeding uniformity, passage number, and potential mycoplasma contamination.[2][3] Ensure that cell density is consistent across all wells and that cells are in a logarithmic growth phase. Additionally, verify the concentration and stability of your this compound stock solution.
Q3: Our Western blots for phosphorylated proteins are showing weak or no signal. How can we improve this?
A3: Detecting phosphorylated proteins requires specific handling to prevent dephosphorylation during sample preparation. Always keep samples on ice and use pre-chilled buffers supplemented with phosphatase inhibitors. It is also recommended to use Tris-buffered saline with Tween-20 (TBST) for washing steps, as phosphate-based buffers can interfere with anti-phospho antibodies. For low-abundance phosphoproteins, consider immunoprecipitation to concentrate the target protein before running the Western blot.
Q4: How do we confirm that the observed effects are specific to this compound's action and not due to off-target effects?
A4: To distinguish between on-target and off-target effects, a multi-faceted approach is recommended. This includes performing dose-response analyses to use the lowest effective concentration. Comparing the observed cellular phenotype with the known consequences of modulating the target pathway can also provide insights.
Troubleshooting Guides
This section provides structured guidance for common experimental problems.
Issue 1: High Background in Western Blots for Phosphorylated Targets
High background can obscure the specific signal of your target protein. Follow these steps to diagnose and resolve the issue.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Blocking | Use 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins that can cause background. Optimize blocking time (e.g., 1-2 hours at room temperature). | Reduced non-specific antibody binding and a cleaner blot. |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. | Clear bands with minimal background noise. |
| Insufficient Washing | Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations. | Removal of unbound antibodies, leading to lower background. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST), and ensure they are free of precipitates or microbial growth. | Consistent and clean blot background. |
Issue 2: Poor Reproducibility in Cell-Based Assays
Lack of reproducibility is a common challenge in cell-based assays and can compromise data integrity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Use an automated cell counter for accurate cell counts. When plating, mix the cell suspension between pipetting to prevent settling and ensure a uniform monolayer. | Consistent cell numbers across wells and plates, leading to more reliable data. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier. | Minimized variability between wells, especially between the center and edges of the plate. |
| Cell Passage Number | Maintain a consistent and low passage number for your experiments, as cellular characteristics can change over time in culture. | More consistent cellular responses to this compound treatment. |
| Reagent Variability | Prepare a large batch of this compound stock solution and aliquot it for single use to avoid repeated freeze-thaw cycles. Ensure media and supplements are from the same lot for a given set of experiments. | Reduced variability from reagents, leading to more reproducible results. |
Experimental Protocols & Data Presentation
Protocol 1: Western Blotting for Phosphorylated EGFR and ERK
This protocol details the detection of phosphorylated Epidermal Growth Factor Receptor (p-EGFR) and Extracellular signal-regulated kinase (p-ERK) in response to this compound treatment, as these are key components of downstream signaling from growth factor receptors.
Methodology:
-
Cell Culture and Treatment: Plate A549 cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Starve the cells in serum-free media for 12-16 hours.
-
This compound and EGF Treatment: Pre-treat cells with the desired concentration of this compound (or vehicle control) for 2 hours. Stimulate the cells with 100 ng/mL of EGF for 10 minutes.
-
Cell Lysis: Immediately wash cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-EGFR, total EGFR, p-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane extensively with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Sample Data Summary:
The following table shows hypothetical densitometry data for p-ERK levels in A549 cells pre-treated with this compound followed by EGF stimulation.
| This compound Concentration (µM) | p-ERK / Total ERK Ratio (Normalized to Control) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | 0.12 |
| 1 | 0.78 | 0.09 |
| 5 | 0.45 | 0.06 |
| 10 | 0.21 | 0.04 |
Visualizations
Signaling Pathway Diagram
This diagram illustrates the canonical EGFR signaling pathway and indicates the putative inhibitory action of this compound.
Caption: Putative mechanism of this compound inhibiting the EGFR signaling pathway.
Experimental Workflow Diagram
This diagram outlines the key steps in a typical Western blot experiment to assess protein phosphorylation.
Caption: Standard workflow for Western blot analysis of phosphorylated proteins.
Troubleshooting Logic Diagram
This flowchart provides a logical sequence for troubleshooting the common issue of "No Signal" in a Western blot.
Caption: Troubleshooting flowchart for absence of signal in Western blots.
References
Validation & Comparative
Comparing the antioxidant activity of Cedrin with other flavonoids
A Comparative Guide to the Antioxidant Activity of Flavonoids from Cedrus Species and Other Prominent Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of flavonoid-rich extracts from Cedrus species against other well-characterized flavonoids. Due to the limited availability of data on a specific flavonoid named "Cedrin," this guide will focus on the antioxidant potential of extracts derived from the Cedrus genus, which are abundant in various flavonoids. The information presented herein is supported by experimental data from established antioxidant assays.
Introduction to Flavonoid Antioxidant Activity
Flavonoids are a diverse group of polyphenolic compounds found in plants and are known for their potent antioxidant properties.[1] They can neutralize harmful free radicals and reactive oxygen species (ROS), which are implicated in numerous chronic diseases.[1] The antioxidant mechanism of flavonoids is complex, involving direct scavenging of free radicals and modulation of cellular signaling pathways to enhance endogenous antioxidant defenses.[2][3]
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of flavonoid-rich extracts from Cedrus species and other common flavonoids are summarized below. The data is presented as IC50 values, which represent the concentration of the substance required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
| Flavonoid/Extract Source | Assay | IC50 Value (µg/mL) | Reference |
| Cedrus atlantica (Soxhlet extract) | DPPH | 163.08 | [4] |
| ABTS | 134.385 | [4] | |
| Cedrus atlantica (Maceration extract) | DPPH | 348.88 | [4] |
| ABTS | 473.166 | [4] | |
| Cedrus atlantica (Ultrasound extract) | DPPH | 501.47 | [4] |
| ABTS | 923.902 | [4] | |
| Cedrus brevifolia (Bark extract) | DPPH | 11 | [5] |
| Quercetin | DPPH | 9.84 (µM) | [6] |
| Ascorbic Acid (Standard) | DPPH | 10.278 | [4] |
| Trolox (Standard) | ABTS | 30.154 | [4] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow.[7][8]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: The test samples and a positive control (e.g., ascorbic acid) are prepared at various concentrations in the same solvent.
-
Reaction: A specific volume of the sample (or standard) is mixed with a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color.[10][11]
-
Generation of ABTS Radical Cation: An ABTS stock solution (e.g., 7 mM) is reacted with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and left in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: Test samples and a standard antioxidant (e.g., Trolox) are prepared at different concentrations.
-
Reaction: A small volume of the sample or standard is added to the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[13][14]
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing an acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a ferric chloride solution (e.g., 20 mM) in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Sample Preparation: Test samples and a standard (e.g., FeSO₄ or Trolox) are prepared at various concentrations.
-
Reaction: A small volume of the sample or standard is added to the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a defined time (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: A standard curve is generated using the standard, and the FRAP value of the sample is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: DPPH Assay Workflow.
Caption: ABTS Assay Workflow.
Caption: FRAP Assay Workflow.
Signaling Pathway Diagram
Flavonoids exert their antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways.
Caption: Flavonoid Antioxidant Signaling.
References
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Characterization, Antioxidant and Antimicrobial Properties of Different Types of Tissue of Cedrus brevifolia Henry Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. benchchem.com [benchchem.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of the Neuroprotective Effects of Cedrin and Quercetin
For researchers and drug development professionals exploring novel therapeutic agents for neurodegenerative diseases, understanding the comparative efficacy of natural compounds is paramount. This guide provides a detailed, evidence-based comparison of the neuroprotective effects of two flavonoids: cedrin (B133356) and quercetin (B1663063). By examining their performance in preclinical models, this report aims to furnish a clear, objective assessment to inform future research and development endeavors.
Quantitative Comparison of Neuroprotective Efficacy
The following table summarizes the quantitative data on the neuroprotective effects of this compound and quercetin from in vitro studies using PC12 cells, a common model for neuronal research, challenged with amyloid-beta (Aβ) to mimic neurotoxic conditions found in Alzheimer's disease.
| Parameter | This compound | Quercetin |
| Cell Viability | Increases cell viability in Aβ1-42-treated PC12 cells in a dose-dependent manner. At 10 µM, this compound significantly improves cell viability[1][2]. | Increases cell viability in Aβ25-35-treated PC12 cells. A dose-dependent increase in cell survival rate was observed with quercetin treatment[3][4]. |
| Reactive Oxygen Species (ROS) Reduction | Reduces ROS overproduction in Aβ1-42-treated PC12 cells[1][2]. | Significantly reduces intracellular ROS levels in various neuronal cell models under oxidative stress[5][6]. |
| Superoxide (B77818) Dismutase (SOD) Activity | Increases the activity of SOD in Aβ1-42-treated PC12 cells[1][2]. | Enhances SOD activity in Aβ25-35-injured PC12 cells[3][4]. |
| Malondialdehyde (MDA) Content | Decreases MDA content in Aβ1-42-treated PC12 cells[1][2]. | Reduces MDA levels in Aβ25-35-treated PC12 cells[3][4]. |
| Caspase-3 Activity | Meliorates elevated Caspase-3 activity in Aβ1-42-treated PC12 cells[1][2]. | Prevents caspase-3 activation in neuronal cells undergoing oxidative injury[1]. |
| Bcl-2/Bax Ratio | Downregulates Bax and upregulates Bcl-2 expression in Aβ1-42-treated PC12 cells, thus increasing the Bcl-2/Bax ratio[1][2]. | Increases the Bcl-2/Bax ratio in neuronal cells, demonstrating anti-apoptotic properties[7][8]. |
Experimental Methodologies
This compound Neuroprotection Assay
-
Cell Culture and Treatment: PC12 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For the experiment, cells were pre-treated with various concentrations of this compound (0.1, 1, and 10 µM) for 2 hours before being exposed to Aβ1-42 for 24 hours to induce neurotoxicity[1][2].
-
Cell Viability Assay (MTT): The viability of PC12 cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, MTT solution was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to the control group[1][2].
-
Oxidative Stress Marker Analysis:
-
ROS Measurement: Intracellular ROS levels were quantified using a reactive oxygen species assay kit.
-
SOD and MDA Assays: The activity of superoxide dismutase (SOD) and the content of malondialdehyde (MDA) were measured using specific commercial assay kits according to the manufacturer's instructions[1][2].
-
-
Apoptosis Marker Analysis (Western Blot): The expression levels of apoptosis-related proteins, including Caspase-3, Bcl-2, and Bax, were determined by Western blot analysis. Protein extracts from the treated cells were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins. A secondary antibody conjugated to horseradish peroxidase was used for detection[1][2].
Quercetin Neuroprotection Assay
-
Cell Culture and Treatment: PC12 cells were cultured in a suitable medium. To establish the Alzheimer's disease cell model, cells were treated with Aβ25-35. Quercetin was administered at different concentrations (e.g., 10, 20, 40, 80 µmol/L) to assess its protective effects[3][4].
-
Cell Viability Assay (MTT): Similar to the this compound protocol, the MTT assay was used to evaluate the effect of quercetin on the survival rate of Aβ25-35-injured PC12 cells. The absorbance was measured to quantify cell viability[3][4].
-
Oxidative Stress Marker Analysis: The levels of SOD and MDA were measured using commercially available kits to assess the antioxidant effect of quercetin in the Aβ25-35-treated PC12 cells[3][4].
Signaling Pathways and Mechanisms of Action
This compound's Neuroprotective Signaling Pathway
This compound's neuroprotective effects are primarily attributed to its antioxidant and anti-apoptotic properties. It mitigates oxidative stress by reducing ROS and MDA levels while enhancing the activity of the antioxidant enzyme SOD. Furthermore, this compound modulates the mitochondrial apoptotic pathway by decreasing the expression of the pro-apoptotic protein Bax and increasing the expression of the anti-apoptotic protein Bcl-2, leading to a reduction in caspase-3 activity[1][2].
Caption: this compound's neuroprotective mechanism against Aβ-induced toxicity.
Quercetin's Neuroprotective Signaling Pathway
Quercetin exerts its neuroprotective effects through multiple pathways. It is a potent antioxidant that scavenges free radicals and enhances the expression of antioxidant enzymes, partly through the activation of the Nrf2-ARE signaling pathway. Quercetin also exhibits anti-inflammatory properties by inhibiting the NF-κB pathway. Furthermore, it modulates cell survival and apoptosis through the PI3K/Akt signaling pathway and by regulating the balance of Bcl-2 family proteins[3][9].
Caption: Quercetin's multi-pathway neuroprotective mechanisms.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the neuroprotective effects of this compound and quercetin in an in vitro model of neurotoxicity.
Caption: Workflow for comparing this compound and quercetin neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Quercetin protects neuronal cells from oxidative stress and cognitive degradation induced by amyloid β-peptide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Quercetin on PC12 Alzheimer's Disease Cell Model Induced by Aβ25-35 and Its Mechanism Based on Sirtuin1/Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Quercetin on PC12 Alzheimer's Disease Cell Model Induced by A β 25-35 and Its Mechanism Based on Sirtuin1/Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation [frontiersin.org]
- 6. Quercetin Regulates the Polarization of Microglia through the NRF2/HO1 Pathway and Mitigates Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the neuroprotective effects of Cedrin in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Cedrin, a natural compound, with other well-established neuroprotective agents. The data presented is based on in vitro studies in various neuronal cell lines, offering insights into its potential as a therapeutic agent for neurodegenerative diseases.
Comparative Efficacy of Neuroprotective Compounds
The neuroprotective potential of this compound has been primarily evaluated in PC12 cells, a well-established model for neuronal studies, particularly in the context of amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease. To provide a clear comparison, its efficacy is presented alongside two other widely studied natural neuroprotective compounds: Resveratrol and Curcumin.
Table 1: Comparison of Neuroprotective Effects Against Amyloid-Beta (Aβ) Induced Toxicity in PC12 Cells
| Parameter | This compound | Resveratrol | Curcumin |
| Cell Viability | Increases viability of Aβ₁₋₄₂ treated cells[1] | Increases viability of Aβ₂₅₋₃₅ treated cells | Increases viability of Aβ₂₅₋₃₅ treated cells |
| Oxidative Stress | |||
| - ROS Production | Reduces Aβ₁₋₄₂ induced ROS overproduction[1] | Attenuates Aβ₂₅₋₃₅ induced ROS accumulation | Decreases Aβ₂₅₋₃₅ induced oxidative stress |
| - SOD Activity | Increases SOD activity[1] | - | - |
| - MDA Levels | Decreases malondialdehyde content[1] | - | - |
| Mitochondrial Function | Ameliorates loss of mitochondrial membrane potential[1] | - | Reduces mitochondrial dysfunction |
| Apoptosis | |||
| - Bax Expression | Upregulates Bax[1] | - | - |
| - Bcl-2 Expression | Downregulates Bcl-2[1] | - | Modulates Bcl-2 family proteins |
| - Caspase-3 Activity | Inhibits elevated Caspase-3 activity[1] | Inhibits Caspase-3 expression | Blocks caspase activation |
Note: The data for this compound is based on studies using Aβ₁₋₄₂, while the data for Resveratrol and Curcumin is based on studies using the Aβ₂₅₋₃₅ fragment. While both are used to induce neurotoxicity, the specific amyloid-beta species should be considered when comparing results.
Validation in Different Cell Lines and Neurotoxic Models
While direct evidence for this compound's neuroprotective effects in cell lines other than PC12 and against other neurotoxic insults is still emerging, studies on a closely related natural sesquiterpene, Cedrol , provide valuable insights into its potential broader efficacy.
Table 2: Neuroprotective Effects of Cedrol in Different In Vitro Models
| Cell Line | Neurotoxic Insult | Key Findings |
| SH-SY5Y | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Prevents brain edema, reduces neurological deficits, inhibits acetylcholinesterase activity, and mitigates oxidative damage. |
| PC12 Cells | 6-hydroxydopamine (6-OHDA) | A related sesquiterpene lactone, reynosin, decreased 6-OHDA-induced cell death. |
These findings with Cedrol suggest that this compound may also exhibit neuroprotective properties in other neuronal cell types and against various stressors that induce neuronal damage, such as ischemia and oxidative stress.
Signaling Pathways in Neuroprotection
The mechanism of action for neuroprotective compounds often involves the modulation of key signaling pathways that regulate cell survival, apoptosis, and the response to oxidative stress.
Proposed Apoptotic Signaling Pathway Modulated by this compound
Based on the observed effects on the Bcl-2 family of proteins and Caspase-3, this compound's neuroprotective action against amyloid-beta induced toxicity in PC12 cells likely involves the intrinsic apoptosis pathway.
Caption: Proposed mechanism of this compound's anti-apoptotic effect.
Experimental Workflow for Assessing Neuroprotection
The evaluation of neuroprotective compounds typically follows a standardized workflow to assess their efficacy in protecting neuronal cells from a toxic insult.
Caption: General workflow for in vitro neuroprotection studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the neuroprotective effects of this compound and other compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours).
-
Induction of Toxicity: Add the neurotoxic agent (e.g., Aβ, H₂O₂, or glutamate) to the wells (except for the control group) and incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the level of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a black, clear-bottom 96-well plate.
-
DCFH-DA Staining: After the treatment period, wash the cells with warm PBS. Then, add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of Caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Following treatment (as described in the MTT assay, steps 1-3), collect the cells and lyse them using a specific lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample.
-
Substrate Addition: Add the Caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The increase in Caspase-3 activity is calculated relative to the control group.
Conclusion
The available in vitro data indicates that this compound is a promising neuroprotective agent, particularly against amyloid-beta-induced toxicity. Its mechanism of action appears to involve the mitigation of oxidative stress, preservation of mitochondrial function, and inhibition of apoptosis. While further studies are required to validate its efficacy in a wider range of neuronal cell lines and against diverse neurotoxic insults, the preliminary findings, supported by data from the related compound Cedrol, suggest a broad-spectrum neuroprotective potential. This guide provides a foundational comparison to aid researchers in the evaluation and future investigation of this compound as a potential therapeutic candidate for neurodegenerative diseases.
References
A Comparative Guide to the Antioxidant Capacity of Cedrin: A Multi-Assay Cross-Validation
For researchers, scientists, and drug development professionals, the accurate and comprehensive assessment of a compound's antioxidant capacity is paramount. This guide provides a cross-validation of the antioxidant capacity of Cedrin, a representative bioactive compound derived from Cedrus species, by comparing its performance across multiple widely-accepted assays: DPPH, ABTS, FRAP, and ORAC. The objective is to offer a clear comparison of these methods, supported by experimental data, to aid in the selection of appropriate assays for antioxidant screening and validation.
The antioxidant activity of natural products, such as extracts from Cedrus species, has been a subject of significant research. Studies on various tissues of Cedrus brevifolia and Cedrus atlantica have consistently demonstrated their potential as sources of potent antioxidants.[1][2] This guide synthesizes available data to present a comparative analysis of this compound's potential.
Data Presentation: Comparative Antioxidant Performance
The antioxidant capacity of a compound can vary significantly depending on the assay used, as each method is based on a different chemical principle. The following tables summarize the quantitative antioxidant capacity of extracts from Cedrus species, which serve as a proxy for this compound, across three common assays. The results are typically expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the initial radicals) or in equivalents of a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity - TEAC).
Note: Data for a single, purified "this compound" compound across all four assays is not available in the cited literature. The data presented below is compiled from studies on various extracts of Cedrus species. This highlights the importance of using multiple assays for a comprehensive understanding of antioxidant potential.
Table 1: Radical Scavenging Activity of Cedrus Species Extracts (IC50/EC50 Values)
| Assay | Sample (Cedrus Species) | IC50 / EC50 (µg/mL) | Reference Standard (IC50 µg/mL) | Source |
| DPPH | C. brevifolia bark extract | 11.0 | Ascorbic Acid (Not specified) | [1] |
| C. atlantica wood tar essential oil | 126 | Ascorbic Acid (Not specified) | [3] | |
| C. atlantica wood soxhlet extract | 163.08 | Ascorbic Acid (10.28), Trolox (30.15) | [2] | |
| ABTS | C. atlantica essential oil | 54.19 | Ascorbic Acid (Not specified) | |
| C. atlantica wood soxhlet extract | 134.38 | Ascorbic Acid (Not specified), Trolox (Not specified) | ||
| FRAP | C. atlantica essential oil (EC50) | 509.50 | α-tocopherol (Not specified) |
Table 2: Comparison of Antioxidant Assay Principles
| Assay | Principle | Mechanism | Key Advantages | Key Limitations |
| DPPH | Radical Scavenging | Single Electron Transfer (SET) | Simple, rapid, and inexpensive. | Absorbance may be affected by colored compounds. |
| ABTS | Radical Scavenging | Single Electron Transfer (SET) | Applicable to both hydrophilic and lipophilic antioxidants. | Radical is not representative of physiological radicals. |
| FRAP | Ferric Reducing Power | Single Electron Transfer (SET) | Simple, rapid, and automated. | Does not measure compounds that act by hydrogen atom transfer (HAT). |
| ORAC | Oxygen Radical Absorbance | Hydrogen Atom Transfer (HAT) | Measures both inhibition time and percentage of free radical damage; relevant to peroxyl radicals. | Longer assay time and requires a fluorescence plate reader. |
No specific ORAC data for Cedrus species was found in the provided search results. As an example, a potent flavonoid like quercetin (B1663063) can have an ORAC value of over 20,000 µmol TE/g.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. The following are standardized protocols for the key antioxidant assays discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound extract) in methanol and create a series of dilutions.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For a control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
For a blank, use 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in absorbance. This decolorization is proportional to the antioxidant's activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
To create the ABTS•+ working solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.
-
-
Working Solution Preparation: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.
-
Assay Procedure:
-
Pipette 180 µL of the diluted ABTS•+ working solution into the wells of a 96-well microplate.
-
Add 20 µL of the sample or standard (Trolox) to the wells.
-
-
Measurement: Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), with the absorbance measured at 593 nm.
Protocol:
-
Reagent Preparation (FRAP Reagent):
-
Prepare 300 mM acetate (B1210297) buffer (pH 3.6).
-
Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
Prepare a 20 mM ferric chloride (FeCl₃) solution in water.
-
The working FRAP reagent is prepared fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio and warming it to 37°C.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample or standard (e.g., Trolox or FeSO₄) to separate wells.
-
Add 180 µL of the pre-warmed working FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-10 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is created using a known concentration of Fe²⁺ or Trolox, and the results for the sample are expressed as FRAP values (in µM Fe²⁺ equivalents) or TEAC.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein (B123965) solution (1X) in assay diluent.
-
Prepare a Free Radical Initiator Solution (AAPH).
-
Prepare a series of Trolox standards.
-
-
Assay Procedure:
-
In a 96-well black microtiter plate, add 25 µL of the diluted sample or Trolox standard to each well.
-
Add 150 µL of the 1X Fluorescein Solution to each well and mix.
-
Incubate the plate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the Free Radical Initiator Solution to each well.
-
-
Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of 480 nm and an emission wavelength of 520 nm. Readings are taken every 1-5 minutes for at least 60 minutes.
-
Calculation: Calculate the Area Under the Curve (AUC) for each sample and standard. The Net AUC is the AUC of the sample minus the AUC of the blank. The results are expressed as µMole Trolox Equivalents (TE) per liter or gram of the sample.
Mandatory Visualizations
Antioxidant Signaling Pathway
Many natural antioxidants, including phenolic compounds likely found in this compound, exert their protective effects by modulating endogenous antioxidant defense systems. A key pathway is the Keap1-Nrf2 signaling cascade, which upregulates the expression of numerous antioxidant and detoxification enzymes.
Caption: The Keap1-Nrf2 pathway, a likely target for this compound's antioxidant action.
Experimental Workflow
The general workflow for assessing the antioxidant capacity of a substance like this compound using in vitro assays follows a standardized procedure from sample preparation to data analysis.
Caption: A generalized workflow for the cross-validation of antioxidant capacity.
References
A Comparative Analysis of Flavonoids from Cedrus Species: A Guide for Researchers
This guide provides a comparative analysis of the flavonoid composition and biological activities of various species within the genus Cedrus. The data presented is compiled from multiple studies to offer an objective overview for researchers, scientists, and drug development professionals. The guide focuses on quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with the bioactivities of these compounds.
Comparative Phytochemistry of Cedrus Flavonoids
The flavonoid content and composition vary significantly among different Cedrus species and even depend on the plant part and the extraction method used.
Total Flavonoid Content (TFC)
The total concentration of flavonoids is a key metric for evaluating and comparing the potential of different plant extracts. The following table summarizes the TFC found in various Cedrus species.
| Species | Plant Part | Extraction Method | Total Flavonoid Content (TFC) | Reference |
| Cedrus deodara | Pine Needles | 40% Ethanol (B145695) Reflux & Resin Purification | 54.28% (of purified extract) | [1][2][3] |
| Cedrus atlantica | Sawdust | Ultrasound (80% Ethanol) | 29.2 - 37.2 mg RE/g | [4][5] |
| Cedrus atlantica | Sawdust | Maceration (80% Ethanol) | 29.2 mg RE/g | [4][5] |
| Cedrus atlantica | Sawdust | Soxhlet (80% Ethanol) | 6.4 mg RE/g | [4][5] |
| Cedrus libani | Shoots | Ethyl Acetate Extraction | 66.85 ± 4.42 µg/g | [6] |
| Cedrus libani | Needles | Ethyl Acetate Extraction | 64.73 ± 5.57 µg/g | [6] |
RE/g: Rutin (B1680289) Equivalents per gram of extract.
Major Flavonoid Constituents
Beyond total content, the specific types of flavonoids present are crucial for understanding biological activity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been used to identify and quantify individual compounds.
| Species | Plant Part | Flavonoid | Concentration (in extract) | Reference |
| Cedrus deodara | Pine Needles | Myricetin | 1.89 mg/g | [1][2] |
| Cedrus deodara | Pine Needles | Quercetin | 2.01 mg/g | [1][2] |
| Cedrus deodara | Pine Needles | Kaempferol | 2.94 mg/g | [1][2] |
| Cedrus deodara | Pine Needles | Isorhamnetin | 1.22 mg/g | [1][2] |
| Cedrus libani | Leaf & Fruit | Rutin | 154.33 µg/g | [6] |
| Cedrus libani | Leaf & Fruit | Quercetin | 2 µg/g | [6] |
| Cedrus libani | Leaf & Fruit | Kaempferol | 5 µg/g | [6] |
| Cedrus brevifolia | Needles | Catechin, Taxifolin | Identified as major compounds | [7][8] |
Comparative Biological Activities
Flavonoid extracts from Cedrus species exhibit a range of biological activities, including antioxidant, anti-tumor, and antimicrobial effects.
| Species | Plant Part | Biological Activity | Assay | Key Result | Reference |
| Cedrus deodara | Pine Needles | Anti-tumor | MTT Assay | Inhibits growth of HepG2 cells | [3] |
| Cedrus deodara | Pine Needles | Cell Cycle Regulation | Flow Cytometry | Induces cell cycle arrest in HepG2 cells | [1][2] |
| Cedrus atlantica | Sawdust | Antioxidant | DPPH Radical Scavenging | Potent free radical scavenging activity | [4] |
| Cedrus atlantica | Sawdust | Antioxidant | ABTS Radical Scavenging | Potent ABTS radical scavenging activity | [4] |
| Cedrus brevifolia | Bark | Antioxidant | DPPH Radical Scavenging | IC50 = 0.011 mg/mL | [9] |
| Cedrus brevifolia | Branches | Antibacterial | MIC/MBC Determination | Strongest activity against S. aureus (MIC = 0.097 mg/mL) | [9] |
| Cedrus brevifolia | Needles | Anti-inflammatory | Soybean LOX Inhibition | Taxifolin was a highly active ingredient | [8][10] |
Experimental Workflows & Signaling Pathways
Visualizing experimental processes and molecular interactions is essential for understanding and replicating research. The following diagrams illustrate a typical workflow for flavonoid analysis and a key signaling pathway modulated by these compounds.
Caption: General experimental workflow for the extraction and analysis of flavonoids from Cedrus species.
Flavonoids exert their biological effects, such as anti-tumor activity, by modulating key intracellular signaling pathways.[11][12] The PI3K/Akt pathway, which is crucial for cell survival and proliferation, is a common target.[12][13]
Caption: Inhibition of the PI3K/Akt signaling pathway by Cedrus flavonoids, leading to apoptosis.
Detailed Experimental Protocols
This section provides standardized protocols derived from published studies for key experimental procedures.
Protocol 1: Extraction and Purification of Flavonoids from Cedrus deodara
This protocol is adapted from methodologies used to obtain a purified total flavonoid fraction.[1][2][3]
-
Preparation : Dry pine needles of C. deodara and grind them into a coarse powder (approx. 40 mesh).
-
Extraction : Weigh 30 g of the powder and extract twice with 25 times the volume of 40% ethanol using hot reflux. The first reflux should last 2 hours, and the second for 1 hour.
-
Filtration & Concentration : Filter the resulting solution and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract solution.
-
Purification : Adjust the pH of the crude extract to 4.0. Load the solution onto a glass column wet-packed with HPD722 macroporous resin.
-
Washing & Elution : Wash the column with 4 bed volumes (BV) of deionized water to remove impurities. Elute the flavonoids from the resin using 2 BV of 70% ethanol.
-
Final Product : Concentrate the eluting solution in a rotary evaporator and dry under a vacuum to obtain the purified Total Flavonoids from Pine Needles of Cedrus deodara (TFPNCD).
Protocol 2: Determination of Total Flavonoid Content (TFC)
This colorimetric method uses rutin as a standard to quantify total flavonoids.[1][2]
-
Standard Curve : Prepare a series of rutin solutions with concentrations ranging from 4.58 to 54.9 μg/mL.
-
Reaction Mixture : To each standard dilution (and the sample extract), add 0.3 mL of 5% (w/v) NaNO₂, followed by 0.3 mL of 10% Al(NO₃)₃, and 4 mL of 4% (w/v) NaOH. Allow the mixture to stand for 6 minutes between the addition of Al(NO₃)₃ and NaOH.
-
Measurement : After 15 minutes, measure the absorbance of the solution with a spectrometer.
-
Calculation : Calculate the TFC of the sample based on the standard curve generated from the rutin solutions. Express the result as mg rutin equivalents per gram of extract (mg RE/g).
Protocol 3: HPLC Analysis of Individual Flavonoids
This protocol is for the separation and quantification of specific flavonoids like myricetin, quercetin, kaempferol, and isorhamnetin.[1][2]
-
System : Agilent 1100 HPLC with a UV detector.
-
Column : TC-C₁₈ column (150 mm × 4.6 mm; 5 μm).
-
Mobile Phase : A gradient of Methanol (B129727) (A) and Water (B).
-
0–7 min: 55% A
-
7–20 min: 80% A
-
20–25 min: 55% A
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 360 nm.
-
Sample Preparation : Reflux the extract with 60% methanol for 1 hour. Hydrolyze the resulting solution with 10% hydrochloric acid for 1 hour to free aglycones. Filter the sample before injection.
Protocol 4: DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of the extracts.[4]
-
Reagent Preparation : Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction : Add 0.5 mL of the DPPH solution to 1.5 mL of the extract solution at various concentrations.
-
Incubation : Incubate the mixture for 30 minutes at room temperature in the dark.
-
Measurement : Measure the absorbance at 517 nm. The reduction in absorbance of the purple DPPH solution indicates scavenging activity.
-
Calculation : Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals).
References
- 1. Extraction and purification of total flavonoids from pine needles of Cedrus deodara contribute to anti-tumor in vitro | springermedizin.de [springermedizin.de]
- 2. Extraction and purification of total flavonoids from pine needles of Cedrus deodara contribute to anti-tumor in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. czasopisma.uwm.edu.pl [czasopisma.uwm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 7. The Occurrence of Flavonoids and Related Compounds in Cedrus brevifolia A. Henry ex Elwes & A. Henry Needles. Inhibitory Potencies on Lipoxygenase, Linoleic Acid Lipid Peroxidation and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Occurrence of Flavonoids and Related Compounds in Cedrus brevifolia A. Henry ex Elwes & A. Henry Needles. Inhibitory Potencies on Lipoxygenase, Linoleic Acid Lipid Peroxidation and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Characterization, Antioxidant and Antimicrobial Properties of Different Types of Tissue of Cedrus brevifolia Henry Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective activities of cedrin (B133356) and related flavonoids. Drawing on experimental data, we delve into their structure-activity relationships, highlighting key structural features that contribute to their efficacy in mitigating neuronal damage. This document summarizes quantitative data, details experimental protocols, and visualizes the key signaling pathway involved in their mechanism of action.
Unveiling the Neuroprotective Potential of this compound
This compound, a flavanone (B1672756) found in plants such as Cedrus deodara, has demonstrated significant neuroprotective properties. Studies have shown its ability to protect neuronal cells from the neurotoxicity induced by amyloid-beta (Aβ) peptides, which are centrally implicated in the pathology of Alzheimer's disease. The primary mechanism of this compound's neuroprotective action involves the mitigation of oxidative stress and the inhibition of apoptosis (programmed cell death).
Experimental evidence from studies on PC12 cells, a common model for neuronal cells, reveals that this compound can effectively counter the detrimental effects of Aβ1-42, a particularly neurotoxic form of the amyloid-beta peptide. Specifically, this compound has been shown to:
-
Reduce Reactive Oxygen Species (ROS) Production: this compound treatment significantly lowers the levels of intracellular ROS, which are highly reactive molecules that can damage cellular components, including neurons.
-
Enhance Antioxidant Enzyme Activity: It boosts the activity of superoxide (B77818) dismutase (SOD), a crucial antioxidant enzyme that helps neutralize harmful superoxide radicals.
-
Decrease Lipid Peroxidation: this compound reduces the levels of malondialdehyde (MDA), a marker of oxidative damage to lipids in cell membranes.
-
Modulate Apoptotic Pathways: this compound influences the expression of key proteins involved in apoptosis. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby shifting the balance towards cell survival. Furthermore, it inhibits the activity of caspase-3, a critical executioner enzyme in the apoptotic cascade.
Structure-Activity Relationship: Key to Flavonoid Efficacy
The neuroprotective and antioxidant activities of flavonoids are intrinsically linked to their chemical structure. The core flavonoid structure consists of two aromatic rings (A and B) connected by a three-carbon chain that forms a heterocyclic ring (C). Variations in the substitution patterns on these rings, the saturation of the C ring, and the presence of specific functional groups dictate their biological effects.
For flavanones like this compound, key structural features influencing their activity include:
-
Hydroxylation of the B-Ring: The number and position of hydroxyl (-OH) groups on the B-ring are critical. A higher number of hydroxyl groups, particularly in the ortho-position, often correlates with stronger antioxidant and radical-scavenging activity.
-
The C2-C3 Double Bond and 4-Carbonyl Group: The presence of a double bond between carbons 2 and 3 in the C-ring, in conjunction with a carbonyl group at position 4, is a common feature in many flavonoids with potent antioxidant activity. However, flavanones, including this compound, lack the C2-C3 double bond, which generally results in weaker direct radical-scavenging activity compared to flavones and flavonols. Despite this, they exhibit significant neuroprotective effects through other mechanisms.
-
Other Substitutions: The presence and location of other functional groups, such as methoxy (B1213986) (-OCH3) groups, can also modulate the biological activity of flavonoids.
Comparative Analysis of Neuroprotective and Antioxidant Activities
While direct comparative studies including this compound are limited, we can draw parallels with structurally similar and well-studied flavanones like hesperetin (B1673127) and naringenin (B18129) to understand its potential relative efficacy. The following table summarizes the available quantitative data on the antioxidant and neuroprotective activities of these flavonoids. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Flavonoid | Biological Activity | Assay | Model System | IC50 / Effective Concentration | Reference |
| This compound | Neuroprotection | Aβ1-42 induced toxicity | PC12 cells | Qualitative improvement in cell viability | [1] |
| Antioxidant | ROS Reduction | PC12 cells | Qualitative reduction | [1] | |
| Antioxidant | SOD Activity | PC12 cells | Qualitative increase | [1] | |
| Antioxidant | MDA Reduction | PC12 cells | Qualitative reduction | [1] | |
| Hesperetin | Neuroprotection | Oxidative Stress | PC12 cells | Neuroprotective effects observed | [2] |
| Antioxidant | DPPH Radical Scavenging | - | IC50: ~15-30 µM | ||
| Antioxidant | ABTS Radical Scavenging | - | IC50: ~5-15 µM | ||
| Naringenin | Neuroprotection | Aβ-induced toxicity | PC12 cells | Attenuation of apoptosis and neurotoxicity | |
| Antioxidant | DPPH Radical Scavenging | - | IC50: ~20-50 µM | ||
| Antioxidant | ABTS Radical Scavenging | - | IC50: ~10-25 µM |
Note: The IC50 values for hesperetin and naringenin are approximate ranges compiled from various sources for comparative context, as a direct head-to-head study with this compound under identical conditions is not available in the reviewed literature.
Signaling Pathway of this compound's Neuroprotective Action
The neuroprotective effects of many flavonoids are mediated through the modulation of intracellular signaling pathways that regulate cellular responses to stress. Based on the known mechanisms of related flavonoids and the observed downstream effects of this compound, a likely signaling pathway involved in its neuroprotective action is the PI3K/Akt pathway , which in turn can lead to the activation of the Nrf2/ARE pathway .
Caption: Proposed signaling pathway of this compound's neuroprotective action.
This pathway illustrates that this compound likely activates the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate Keap1, causing the release of Nrf2. Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and promotes the transcription of antioxidant genes, such as SOD. Simultaneously, activated Akt can promote the expression of the anti-apoptotic protein Bcl-2 while inhibiting the pro-apoptotic proteins Bax and Caspase-3, ultimately leading to enhanced cell survival and neuroprotection.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and related flavonoids are provided below.
Aβ1-42-Induced Neurotoxicity Assay in PC12 Cells
1. Cell Culture and Treatment:
-
PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, the medium is replaced with a serum-free medium.
-
Cells are pre-treated with various concentrations of this compound or other flavonoids for 2 hours.
-
Subsequently, aggregated Aβ1-42 (final concentration, e.g., 10 µM) is added to the wells, and the cells are incubated for an additional 24 or 48 hours.
2. Cell Viability Assessment (MTT Assay):
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group (untreated cells).
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
PC12 cells are seeded and treated as described in the neurotoxicity assay.
-
After treatment, the cells are washed with PBS and then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) at a final concentration of 10 µM for 30 minutes at 37°C in the dark.
-
The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Superoxide Dismutase (SOD) Activity Assay
-
Cell lysates are prepared from treated PC12 cells.
-
SOD activity is measured using a commercial SOD assay kit, which is typically based on the inhibition of the reduction of WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) by superoxide anions.
-
The absorbance is measured at 450 nm, and the SOD activity is calculated according to the manufacturer's instructions.
Malondialdehyde (MDA) Assay
-
Cell lysates are prepared from treated PC12 cells.
-
MDA levels, an indicator of lipid peroxidation, are measured using a commercial MDA assay kit. This assay is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
The absorbance of the resulting pink-colored solution is measured at 532 nm.
Western Blot Analysis for Apoptosis-Related Proteins (Bcl-2, Bax, Caspase-3)
-
Total protein is extracted from treated PC12 cells using RIPA lysis buffer.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin).
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using image analysis software.
This guide provides a foundational understanding of the structure-activity relationship of this compound and related flavonoids in the context of neuroprotection. The presented data and protocols offer a valuable resource for researchers and professionals in the field of drug discovery and development, paving the way for further investigation into the therapeutic potential of these natural compounds.
References
A Comparative Analysis of the Bioavailability of Cedrin and Other Notable Natural Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the bioavailability of the natural flavonoid Cedrin against other well-researched natural compounds: Quercetin (B1663063), Curcumin, Resveratrol, and Epigallocatechin gallate (EGCG). While extensive data exists for the latter compounds, it is crucial to note at the outset that publicly available scientific literature does not currently contain specific pharmacokinetic data (such as Cmax, Tmax, or AUC) for this compound.
Therefore, a direct quantitative comparison of this compound's bioavailability is not feasible at this time. This guide will instead present the available data for the comparator compounds to offer a frame of reference for the typical bioavailability challenges and characteristics of natural polyphenols. Additionally, it will delve into the general factors influencing flavonoid absorption and the experimental protocols used to determine these parameters, which would be applicable to future studies on this compound.
Understanding Flavonoid Bioavailability
Flavonoids, a broad class of plant secondary metabolites, are known for their potential health benefits, including antioxidant and anti-inflammatory properties. However, their efficacy is often limited by poor bioavailability. Several factors contribute to this, including:
-
Low Aqueous Solubility: Many flavonoids are lipophilic and do not dissolve easily in the gastrointestinal tract.
-
Metabolism: Flavonoids undergo extensive metabolism in the intestines and liver (first-pass metabolism), where they are often conjugated to form glucuronides and sulfates, which may alter their biological activity.
-
Chemical Instability: The structure of flavonoids can be sensitive to the pH of the digestive system.
-
Food Matrix Effects: The presence of other food components, such as fats and fibers, can either enhance or inhibit absorption.
Comparative Bioavailability of Selected Natural Compounds
The following table summarizes the pharmacokinetic parameters for Quercetin, Curcumin, Resveratrol, and EGCG from human studies. It is important to recognize that these values can vary significantly based on the dosage, formulation (e.g., standard powder, nanoparticles, liposomes), and the individual's metabolism. The data presented here is for the parent compound unless otherwise specified.
| Compound | Dose | Cmax (Maximum Plasma Concentration) | Tmax (Time to Reach Cmax) | AUC (Area Under the Curve) | Key Bioavailability Observations |
| Quercetin | 100 mg (from onion supplement) | 2.3 ± 1.5 µg/mL | 0.7 ± 0.2 hours | Not consistently reported in this format | Quercetin glycosides from onions are more readily absorbed than the pure aglycone[1][2]. Bioavailability is generally low and exhibits high inter-individual variation[3]. |
| Curcumin | 10-12 g (single oral dose) | Undetectable to 0.06 µg/mL (free curcumin) | ~1-4 hours | Not reliably detected for free curcumin | Extremely low oral bioavailability due to rapid metabolism into glucuronide and sulfate (B86663) conjugates[4][5]. Co-administration with piperine (B192125) can significantly increase bioavailability[6][7]. |
| Resveratrol | 500 mg (single oral dose) | 71.2 ± 42.4 ng/mL (free resveratrol) | ~1.3 hours | 179.1 ± 79.1 ng·h/mL | Although about 75% is absorbed, bioavailability is less than 1% due to extensive first-pass metabolism to glucuronide and sulfate conjugates[8][9]. |
| EGCG | 1600 mg (single oral dose) | up to 3392 ng/mL | ~1.3 - 2.2 hours | 442 to 10,368 ng·h/mL | Oral bioavailability is generally low and variable. It is rapidly absorbed, but also rapidly metabolized and eliminated[10]. |
Experimental Protocols
The determination of pharmacokinetic parameters like Cmax, Tmax, and AUC is typically conducted through a human clinical trial with a standardized protocol.
Objective: To determine the oral bioavailability and pharmacokinetic profile of a natural compound in healthy human subjects.
Study Design: A randomized, single-dose, crossover study is a common design.
Participants: A cohort of healthy adult volunteers, often with an equal gender distribution. Subjects typically undergo a health screening to ensure they meet inclusion criteria and have no underlying conditions that could affect drug metabolism.
Procedure:
-
Fasting: Subjects typically fast overnight (for at least 8-10 hours) before the administration of the compound to minimize food-drug interactions.
-
Dosing: A standardized oral dose of the compound is administered with a specific volume of water.
-
Blood Sampling: Venous blood samples are collected in tubes containing an anticoagulant at predetermined time points. A typical schedule would be: pre-dose (0 hours), and then at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored, usually at -80°C, until analysis.
-
Bioanalysis: The concentration of the parent compound and its major metabolites in the plasma samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.
Ethical Considerations: All studies involving human subjects must be approved by an Institutional Review Board (IRB) or an independent ethics committee. All participants must provide written informed consent before participating in the study.
Signaling Pathways and Visualizations
The biological effects of these natural compounds are exerted through their interaction with various cellular signaling pathways.
Quercetin Signaling Pathways
Quercetin is known to modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. Notably, it can influence the PI3K/Akt, MAPK, and Nrf2 pathways.[3][10][11][12]
Curcumin Signaling Pathways
Curcumin interacts with a wide array of molecular targets, affecting pathways such as NF-κB, JAK/STAT, and PI3K/Akt, which are crucial in inflammation and cancer.[9][13][14][15]
Resveratrol Signaling Pathways
Resveratrol is recognized for its effects on pathways related to longevity and metabolism, such as the Sirtuin and AMPK pathways. It also impacts the Nrf2 pathway.[1][6][8][16]
EGCG Signaling Pathways
EGCG, the major catechin (B1668976) in green tea, has been shown to influence a multitude of signaling pathways, including the EGFR, PI3K/Akt, and MAPK pathways, which are often dysregulated in cancer.[4][17][18][19][20]
Conclusion
While this compound holds potential as a bioactive flavonoid, the current lack of pharmacokinetic data prevents a direct comparison of its bioavailability with more extensively studied compounds like Quercetin, Curcumin, Resveratrol, and EGCG. The data available for these latter compounds consistently highlight the challenge of poor oral bioavailability for natural polyphenols. Future research on this compound should focus on conducting rigorous pharmacokinetic studies, as outlined in the general experimental protocol, to quantify its absorption, distribution, metabolism, and excretion. Understanding these parameters will be essential for determining its potential therapeutic efficacy and for the development of formulations designed to enhance its delivery and biological activity.
References
- 1. nrf2activators.com [nrf2activators.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bioavailability Protocol and Methods of Assessment | PDF | Bioavailability | Dose (Biochemistry) [scribd.com]
- 6. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cran.r-project.org [cran.r-project.org]
- 8. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. portlandpress.com [portlandpress.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. EGCG Mediated Targeting of Deregulated Signaling Pathways and Non-Coding RNAs in Different Cancers: Focus on JAK/STAT, Wnt/β-Catenin, TGF/SMAD, NOTCH, SHH/GLI, and TRAIL Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Molecular Targets of Epigallocatechin—Gallate (EGCG): A Special Focus on Signal Transduction and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Amyloid-Beta Inhibition Strategies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Consequently, the inhibition of Aβ aggregation has become a primary target for therapeutic intervention. This guide provides a comparative analysis of various strategies aimed at inhibiting Aβ aggregation, supported by experimental data and detailed methodologies. While the initial query for "Cedrin" did not yield verifiable scientific data, this document focuses on independently validated and researched alternative compounds and approaches.
Comparative Analysis of Amyloid-Beta Inhibitors
The following table summarizes quantitative data for several classes of molecules that have been investigated for their ability to inhibit the formation of Aβ fibrils. The selection includes small molecules, peptides, and antibodies, reflecting the diverse therapeutic strategies being pursued.
| Inhibitor Class | Example Compound/Molecule | Mechanism of Action | IC50 / Kᵢ Value | Experimental Model | Reference |
| Small Molecules | Epigallocatechin gallate (EGCG) | Binds to Aβ monomers and prevents their assembly into larger aggregates. | Data varies | In vitro assays | [1] |
| Curcumin | Interacts with Aβ and inhibits aggregation; also possesses anti-inflammatory properties. | Data varies | In vitro and animal models | [1] | |
| Scyllo-inositol | Stabilizes Aβ monomers and prevents their misfolding and aggregation. | Not specified | In vitro and clinical trials | [1] | |
| Peptidomimetics | KLVFF-based peptides | Based on the hydrophobic core of Aβ, these peptides bind to Aβ and disrupt the aggregation process. | Not specified | In vitro assays | [2] |
| Retro-inverso peptides | Composed of D-amino acids, offering resistance to proteolysis and inhibiting Aβ assembly. | Not specified | Animal models | [3] | |
| Antibodies | Lecanemab | A monoclonal antibody that targets soluble Aβ protofibrils. | Not specified | Clinical Trials | [4] |
| Donanemab | A monoclonal antibody that targets established Aβ plaques. | Not specified | Clinical Trials | [4] | |
| Affibody Proteins | ZAβ3 | An engineered protein that binds to Aβ monomers with high affinity, preventing their aggregation. | 17 nM (Affinity) | In vitro assays | [5] |
Experimental Protocols
The following sections detail the methodologies for key experiments commonly used to assess the efficacy of amyloid-beta inhibitors.
Thioflavin T (ThT) Fluorescence Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[6][7][8] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[6][8]
-
Principle: The fluorescence intensity of ThT is directly proportional to the amount of amyloid fibrils present in a solution.[7]
-
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of ThT (e.g., 8 mg/mL in phosphate (B84403) buffer).[6]
-
Prepare a solution of Aβ peptide (typically Aβ1-42) in an appropriate buffer.
-
Prepare solutions of the test inhibitor at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, mix the Aβ peptide solution with either the inhibitor solution or a vehicle control.[9]
-
Incubate the plate at 37°C to allow for fibril formation.[9]
-
At specified time points, add the ThT working solution to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 480-490 nm, respectively.[6][9]
-
-
-
Data Analysis: The inhibition of Aβ aggregation is determined by comparing the fluorescence intensity in the presence of the inhibitor to that of the control. The IC50 value, the concentration of inhibitor required to reduce fibril formation by 50%, can be calculated.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique used to directly visualize the morphology of Aβ aggregates and assess the effect of inhibitors on fibril formation.
-
Principle: TEM uses a beam of electrons to create a high-resolution image of the sample, allowing for the observation of the size, shape, and structure of Aβ fibrils and oligomers.
-
Protocol:
-
Sample Preparation:
-
Incubate Aβ peptide with and without the inhibitor under conditions that promote fibrillization.
-
Apply a small aliquot of the sample to a carbon-coated copper grid.
-
Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid to enhance contrast.
-
-
Imaging:
-
Visualize the grids using a transmission electron microscope.
-
-
-
Data Analysis: Compare the morphology of Aβ aggregates in the presence and absence of the inhibitor. Effective inhibitors will typically reduce the number and length of fibrils or lead to the formation of amorphous, non-fibrillar aggregates.
Visualizing Pathways and Workflows
Amyloid-Beta Aggregation Pathway and Points of Inhibition
The following diagram illustrates the pathway of amyloid-beta aggregation from monomers to mature fibrils and highlights the stages where different classes of inhibitors can intervene.
Caption: Amyloid-beta aggregation pathway and inhibitor intervention points.
Experimental Workflow for Thioflavin T Assay
This diagram outlines the key steps involved in performing a Thioflavin T assay to screen for inhibitors of amyloid-beta aggregation.
Caption: Workflow for the Thioflavin T amyloid-beta inhibition assay.
References
- 1. Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidomimetics That Inhibit and Partially Reverse the Aggregation of Aβ1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antibody-Mediated Clearance of Brain Amyloid-β: Mechanisms of Action, Effects of Natural and Monoclonal Anti-Aβ Antibodies, and Downstream Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thioflavin T spectroscopic assay [assay-protocol.com]
- 7. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Safety Operating Guide
Navigating the Safe Disposal of Cedrin: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Personal Protective Equipment (PPE) for Cedrin Handling
| PPE Component | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Nitrile or other chemical-resistant gloves and a standard laboratory coat. |
| Respiratory Protection | A respirator may be necessary if there is a risk of generating aerosols or dust. |
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any airborne particles.[2] In the event of accidental contact, wash the affected skin area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[3]
Step-by-Step this compound Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should it be disposed of down the drain or mixed with general laboratory waste.[3]
-
Waste Identification and Segregation :
-
Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes unused or expired this compound, contaminated materials (e.g., pipette tips, vials, gloves), and any spill cleanup debris.
-
The container must be made of a material compatible with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
-
Container Labeling :
-
The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Ensure the label also includes the accumulation start date and any other information required by your institution.
-
-
Storage of Waste :
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated, and away from incompatible materials.
-
Ensure the container is stored in secondary containment to prevent spills.
-
-
Arrange for Professional Disposal :
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Disposal of the waste must be in accordance with local, regional, and national regulations.
-
-
Spill Management :
-
In the event of a this compound spill, prevent further leakage if it is safe to do so.
-
Absorb the spill using an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and any contaminated surfaces into the designated hazardous waste container.
-
Ensure the spill area is well-ventilated.
-
For large spills, evacuate the area and contact your institution's EHS office immediately.
-
Experimental Protocols
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Cedrin
Disclaimer: No specific Safety Data Sheet (SDS) for Cedrin was located. The following guidance is based on general best practices for handling powdered natural products and flavonoids of unknown toxicity in a laboratory setting. Researchers must exercise caution and adhere to their institution's specific safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Required to protect against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Essential for preventing dermal absorption. Gloves should be inspected for integrity before each use and changed frequently. For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory Coat | A standard lab coat is necessary to protect skin and clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
II. Handling Procedures
Adherence to proper handling procedures is critical to minimize the risk of exposure and contamination.
A. Engineering Controls:
-
Ventilation: All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
B. Procedural Guidance:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing: When weighing this compound powder, use an enclosure or a chemical fume hood to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the this compound powder to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
III. Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Isolate: Cordon off the spill area to prevent unauthorized entry.
-
Ventilate: Increase ventilation in the area of the spill.
-
Clean-up:
-
For small powder spills, gently cover with damp paper towels to avoid generating dust and then use an appropriate absorbent material.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused this compound Powder | Original or clearly labeled, sealed container | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware (e.g., pipette tips, vials) | Labeled hazardous waste container | Segregate from general laboratory waste and dispose of through the institutional EHS office. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Sealed, labeled hazardous waste bag | Dispose of as hazardous waste. |
Under no circumstances should this compound or this compound-contaminated waste be disposed of down the drain or in regular trash.
V. Experimental Workflow and Safety Protocol
The following diagram illustrates a general workflow for safely handling powdered natural products of unknown toxicity like this compound.
Caption: General laboratory safety workflow for handling powdered natural products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
